Etifoxine
Descripción
This compound is an anxiolytic and anticonvulsant drug developed by Hoechst in the 1960s. It is used in anxiety disorders and to promote peripheral nerve healing. It does not bind to the benzodiazepine receptor though the effects are similar to that of benzodiazepines. It is more effective than lorazepam as an anxiolytic, and has fewer side effects. This compound has been associated with acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865010 | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-46-8 | |
| Record name | Etifoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifoxine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Etifoxine's Dual-Action Mechanism on GABAa Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etifoxine, a non-benzodiazepine anxiolytic, exerts its therapeutic effects through a distinctive dual mechanism targeting the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, this compound's action is multifaceted, involving both direct allosteric modulation of the GABAa receptor and an indirect pathway that enhances receptor function through the stimulation of neurosteroid synthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development.
Direct Allosteric Modulation of the GABAa Receptor
This compound directly binds to the GABAa receptor at a site distinct from the benzodiazepine binding site, positively modulating its function. This interaction leads to an enhancement of the receptor's response to its endogenous ligand, GABA, resulting in an increased influx of chloride ions and subsequent neuronal hyperpolarization.
Subunit Selectivity
Crucially, the modulatory effects of this compound are dependent on the subunit composition of the GABAa receptor pentamer.[1][2][3][4][5] Experimental evidence strongly indicates that this compound's direct action is primarily mediated by the β subunits of the receptor, with a marked preference for receptors containing β2 or β3 subunits over those with a β1 subunit. This subunit selectivity distinguishes this compound from benzodiazepines, whose actions are largely dependent on the presence of specific α and γ subunits.
Quantitative Analysis of Direct Modulation
The positive allosteric modulation by this compound is characterized by a leftward shift in the GABA dose-response curve, indicating an increased apparent affinity of the receptor for GABA.
| Parameter | Value | Receptor/System | Reference |
| GABA EC50 (Control) | 20 µM | Spinal Neurons | |
| GABA EC50 (with 60 µM this compound) | 7 µM | Spinal Neurons | |
| IC50 for [³⁵S]TBPS displacement | 6.7 ± 0.8 µM | Rat Cortical Membranes |
Table 1: Quantitative data on the direct allosteric modulation of GABAa receptors by this compound.
Indirect Modulation via Neurosteroid Synthesis
In addition to its direct effects, this compound indirectly enhances GABAa receptor function by stimulating the synthesis of endogenous neurosteroids, which are potent positive allosteric modulators of the receptor. This indirect pathway is initiated by this compound's interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.
Binding of this compound to TSPO facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids such as allopregnanolone, which then act on the GABAa receptor to potentiate its inhibitory function.
Quantitative Analysis of TSPO Interaction
| Parameter | Value | System | Reference |
| IC50 for [³H]PK11195 displacement | 27.3 ± 1.0 µM | Rat Heart Homogenates | |
| Ki for [³H]PK11195 binding site | 14.1 ± 2.8 µM | Rat Kidney Membranes | |
| Ki for [³H]Ro5-4864 binding site | 9.0 ± 0.9 µM | Rat Kidney Membranes |
Table 2: Binding affinity of this compound for the translocator protein (TSPO).
Signaling Pathways and Logical Relationships
The dual mechanism of this compound's action on GABAa receptors can be visualized as two converging pathways that ultimately enhance GABAergic inhibition.
Caption: Dual mechanism of this compound action on GABAa receptors.
Experimental Protocols
Radioligand Binding Assay for GABAa Receptor
This protocol is used to determine the binding affinity of this compound for specific sites on the GABAa receptor complex. The example outlines a competitive binding assay for the chloride channel site using [³⁵S]TBPS.
Materials:
-
Rat cortical membranes
-
[³⁵S]TBPS (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of picrotoxin)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In test tubes, combine the prepared rat cortical membranes, a fixed concentration of [³⁵S]TBPS, and varying concentrations of this compound. For determining non-specific binding, a saturating concentration of a known ligand for the site is used instead of this compound.
-
Equilibration: Incubate the mixture for a sufficient time at a specific temperature (e.g., 90 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³⁵S]TBPS). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is employed to study the functional effects of this compound on specific GABAa receptor subunit combinations expressed in a controlled environment.
Materials:
-
Female Xenopus laevis frogs
-
cRNAs for desired GABAa receptor subunits (e.g., α1, β2, γ2)
-
Injection needles and micromanipulator
-
Two-electrode voltage-clamp setup
-
Recording chamber and perfusion system
-
Recording solution (e.g., frog Ringer's solution)
-
GABA and this compound solutions
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and enzymatically defolliculate them. Inject the oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days in a suitable medium to allow for the expression of functional GABAa receptors on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the oocyte with the recording solution.
-
GABA Application: Apply GABA at a specific concentration (e.g., EC10 or EC50) to elicit a baseline chloride current.
-
This compound Co-application: Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Construct dose-response curves to determine the EC50 for GABA in the presence of this compound and calculate the percentage of potentiation.
Caption: Workflow for two-electrode voltage-clamp electrophysiology.
Conclusion
This compound presents a unique pharmacological profile by modulating the GABAa receptor through both direct and indirect mechanisms. Its preference for β2/β3 subunits and its ability to stimulate the synthesis of endogenous neurosteroids contribute to its anxiolytic efficacy, potentially with a more favorable side-effect profile compared to classical benzodiazepines. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of future therapeutic agents targeting the GABAergic system.
References
- 1. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Etifoxine and the Neurosteroid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine, a non-benzodiazepine anxiolytic agent, has garnered significant interest for its dual mechanism of action that extends beyond the classical modulation of GABA-A receptors. A substantial body of evidence highlights its ability to stimulate the synthesis of neurosteroids, potent endogenous modulators of neuronal excitability. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its effects on neurosteroidogenesis. It critically examines the role of the 18 kDa translocator protein (TSPO), presenting evidence for both TSPO-dependent and -independent mechanisms. Detailed experimental protocols from key studies are provided to facilitate reproducibility and further investigation. Furthermore, quantitative data from preclinical studies are summarized in structured tables for comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and comprehensive understanding of this compound's complex pharmacology.
Introduction: The Dual Action of this compound
This compound (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a therapeutic agent with a unique pharmacological profile. It is recognized for its anxiolytic properties, which are attributed to two primary mechanisms:
-
Direct Modulation of GABA-A Receptors: this compound potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site distinct from the benzodiazepine binding site, preferentially modulating receptors containing β2 or β3 subunits.[1][2]
-
Stimulation of Neurosteroid Synthesis: this compound enhances the endogenous production of neurosteroids, such as allopregnanolone and pregnenolone.[3][4] These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thus amplifying the inhibitory GABAergic tone.[5] This indirect mechanism is believed to contribute significantly to this compound's therapeutic effects and may underlie its favorable side-effect profile compared to benzodiazepines.
This guide focuses on the second mechanism, delving into the intricate molecular processes by which this compound stimulates the synthesis of these crucial neuromodulators.
The Neurosteroid Synthesis Pathway
Neurosteroids are synthesized de novo in the central nervous system, primarily in glial cells and certain populations of neurons. The synthesis pathway begins with cholesterol and involves a series of enzymatic reactions.
A simplified overview of the key steps is as follows:
-
Cholesterol Translocation: The rate-limiting step in neurosteroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane.
-
Pregnenolone Synthesis: Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc (cytochrome P450 side-chain cleavage).
-
Progesterone and Allopregnanolone Synthesis: Pregnenolone can then be metabolized to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is subsequently converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).
The Role of the Translocator Protein (TSPO): A Point of Contention
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has long been considered a key player in mediating the effects of various ligands on neurosteroid synthesis. It is thought to facilitate the initial and rate-limiting step of cholesterol translocation into the mitochondria.
The TSPO-Dependent Hypothesis
Several studies have suggested that this compound's ability to increase neurosteroid levels is mediated through its interaction with TSPO. This hypothesis is supported by findings that this compound binds to TSPO and that other TSPO ligands can also stimulate neurosteroidogenesis. The proposed mechanism involves this compound binding to TSPO, which in turn promotes the transport of cholesterol into the mitochondria, thereby increasing the substrate available for pregnenolone synthesis and subsequent neurosteroid production.
TSPO-Dependent Mechanism of this compound Action.
Evidence for a TSPO-Independent Mechanism
More recent and compelling evidence from a study by do Rego et al. (2015) has challenged the absolute necessity of TSPO in this compound-induced neurosteroidogenesis. This key study demonstrated that this compound can stimulate neurosteroid synthesis in a rapid, receptor-independent manner.
Key findings from this study include:
-
Rapid Onset of Action: this compound stimulated neurosteroid synthesis within 15 minutes of application, suggesting a post-translational modification of steroidogenic enzymes rather than a genomic effect.
-
Insensitivity to Antagonists: The stimulatory effect of this compound was not blocked by antagonists of the central benzodiazepine receptor (flumazenil), the GABA-A receptor (bicuculline), or importantly, TSPO (PK11195).
-
Additive Effects with a TSPO Agonist: The effects of this compound and a direct TSPO agonist were additive, indicating they act through distinct pathways.
-
Activity in Cell-Free Preparations: this compound was able to stimulate neurosteroid synthesis in hypothalamic homogenates, a preparation where membrane receptor signaling is disrupted. In contrast, the TSPO agonist was inactive in this preparation.
These findings strongly suggest that this compound can directly activate steroidogenic enzymes, bypassing the need for TSPO-mediated cholesterol transport.
TSPO-Independent Mechanism of this compound Action.
Quantitative Data on this compound-Induced Neurosteroid Synthesis
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on neurosteroid levels.
Table 1: In Vitro Effects of this compound on Neurosteroid Synthesis in Frog Hypothalamic Explants
| This compound Concentration (M) | Pregnenolone Metabolite | % of Control (Mean ± SEM) |
| 10-7 | 17OH-Pregnenolone | ~120% |
| 10-6 | 17OH-Pregnenolone | ~180% |
| 10-5 | 17OH-Pregnenolone | ~250% |
| 10-7 | DHEA | ~110% |
| 10-6 | DHEA | ~150% |
| 10-5 | DHEA | ~200% |
| 10-7 | Progesterone | ~110% |
| 10-6 | Progesterone | ~140% |
| 10-5 | Progesterone | ~180% |
| 10-7 | Allopregnanolone | ~120% |
| 10-6 | Allopregnanolone | ~170% |
| 10-5 | Allopregnanolone | ~220% |
| Data adapted from do Rego et al., 2015. |
Table 2: In Vivo Effects of this compound on Brain Neurosteroid Levels in Adrenalectomized and Castrated Rats
| Treatment (50 mg/kg, i.p.) | Pregnenolone (ng/g tissue) | Progesterone (ng/g tissue) | 5α-DHP (ng/g tissue) | Allopregnanolone (ng/g tissue) |
| Vehicle | 0.48 ± 0.05 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.32 ± 0.04 |
| This compound | 0.72 ± 0.08 | 0.28 ± 0.03 | 0.35 ± 0.04 | 0.51 ± 0.06 |
| p < 0.05 vs. Vehicle. Data are presented as Mean ± SEM. | ||||
| Data adapted from Verleye et al., 2005. |
Detailed Experimental Protocols
In Vitro Neurosteroid Synthesis in Frog Hypothalamic Explants (do Rego et al., 2015)
-
Animal Model: Adult male frogs (Rana ridibunda).
-
Tissue Preparation: Hypothalami were rapidly dissected and placed in a perifusion chamber.
-
Incubation: Tissues were incubated with [³H]-pregnenolone as a precursor.
-
Drug Application: this compound was dissolved in incubation medium and added to the perifusion chamber at various concentrations.
-
Steroid Extraction and Analysis: At the end of the incubation period, the medium was collected, and steroids were extracted using solid-phase extraction columns. The different neurosteroids were then separated by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.
In Vitro Experimental Workflow.
In Vivo Neurosteroid Measurement in Rats (Verleye et al., 2005)
-
Animal Model: Adult male Wistar rats. To exclude contributions from peripheral steroidogenic organs, animals were adrenalectomized and castrated.
-
Drug Administration: this compound (50 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specified time point after injection, animals were euthanized, and brains were rapidly removed and frozen.
-
Steroid Extraction: Brain tissue was homogenized, and steroids were extracted using organic solvents.
-
Steroid Analysis: Neurosteroid levels were quantified using a specific radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS).
Conclusion and Future Directions
This compound's ability to stimulate neurosteroid synthesis represents a significant aspect of its pharmacological profile, likely contributing to its anxiolytic efficacy and favorable side-effect profile. The evidence strongly suggests a dual mechanism of action, with a compelling case for a TSPO-independent, direct activation of steroidogenic enzymes. This direct action offers a novel and exciting avenue for the development of new therapeutic agents that can specifically target neurosteroidogenesis.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the steroidogenic enzyme cascade.
-
Investigating the relative contributions of the TSPO-dependent and -independent pathways to the overall therapeutic effects of this compound in different brain regions and pathological conditions.
-
Exploring the potential of this compound and other neurosteroid-enhancing compounds in a broader range of neurological and psychiatric disorders where neurosteroid deficits are implicated.
By unraveling the complexities of this compound's mechanism of action, we can pave the way for the development of more targeted and effective treatments for a variety of debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEUROTROPHIC EFFECTS OF this compound | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
Etifoxine's Molecular Mechanisms Beyond TSPO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant attention for its therapeutic effects. While its interaction with the 18 kDa translocator protein (TSPO) is well-documented, a substantial body of evidence highlights its direct modulation of γ-aminobutyric acid type A (GABAA) receptors as a critical component of its mechanism of action. This technical guide provides an in-depth exploration of this compound's molecular targets beyond TSPO, with a primary focus on its interaction with GABAA receptors. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Primary Molecular Target: GABAA Receptors
Beyond its effects on neurosteroidogenesis via TSPO, the principal molecular target of this compound is the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA and leading to an increased influx of chloride ions, which in turn causes hyperpolarization of the neuron and reduces its excitability.[1][2]
Subunit Specificity and Binding Site
This compound's interaction with GABAA receptors exhibits a distinct subunit specificity that differentiates it from other modulators like benzodiazepines.
-
Preference for β Subunits: Research consistently demonstrates that this compound's potentiating effect is critically dependent on the presence of the β subunit, with a marked preference for receptors containing β2 or β3 subunits over those with β1.[2][3][4] This interaction is believed to occur at a site distinct from the GABA and benzodiazepine binding sites.
-
Role of α Subunits: Emerging evidence also points to the involvement of specific α subunits in mediating the anxiolytic effects of this compound. Studies have shown a preferential potentiation of GABAA receptors containing α2 and α3 subunits, which may contribute to its favorable side-effect profile, particularly the lack of sedation. The binding site is hypothesized to be located at the interface between the α and β subunits in the extracellular domain.
-
Independence from γ and δ Subunits: Unlike benzodiazepines, the modulatory effect of this compound does not appear to depend on the presence of γ or δ subunits.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with GABAA receptors.
Table 1: Binding Affinity of this compound
| Radioligand | Preparation | Species | Parameter | Value | Reference |
| [35S]TBPS | Cortical Membranes | Rat | IC50 | 6.7 ± 0.8 µM |
Table 2: Potentiation of GABA-Evoked Currents by this compound
| Receptor Subunits | System | This compound Concentration | Effect | Reference |
| Not specified | Spinal Neurons | 60 µM | Shifts GABA EC50 from 20 µM to 7 µM | |
| α2β3γ2S & α3β3γ2S | Xenopus Oocytes | 20 µM | Preferential potentiation compared to α1-, α4-, α5-, and α6-containing receptors | |
| β2 or β3 containing | Xenopus Oocytes | Not specified | More pronounced potentiation compared to β1-containing receptors |
Signaling Pathway of Direct GABAA Receptor Modulation
This compound directly binds to a specific site on the GABAA receptor, enhancing the binding of GABA. This allosteric modulation increases the frequency and/or duration of chloride channel opening, leading to an influx of Cl- ions. The resulting hyperpolarization of the neuronal membrane potential makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and contributing to the anxiolytic properties of the drug.
Caption: Direct allosteric modulation of the GABA-A receptor by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GABAA receptors.
[35S]TBPS Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the picrotoxin/TBPS site within the GABAA receptor chloride channel.
Materials:
-
Rat cortical membranes (or other appropriate tissue preparation)
-
[35S]t-butylbicyclophosphorothionate ([35S]TBPS)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [35S]TBPS (typically in the low nanomolar range), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [35S]TBPS (IC50 value) by non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Etifoxine's Pharmacodynamic Profile in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant agent with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as characterized in various rodent models. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways and experimental workflows. This compound's therapeutic potential is attributed to its ability to positively modulate GABA-A receptor function through two distinct but complementary pathways: a direct allosteric modulation of the receptor and an indirect mechanism involving the stimulation of neurosteroid synthesis.[2][4] This guide will delve into the preclinical evidence that substantiates these mechanisms and their behavioral consequences in rodent models of anxiety, convulsions, and other neurological conditions.
Mechanism of Action
This compound's pharmacodynamic effects are primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Its dual mechanism of action involves:
-
Direct Positive Allosteric Modulation of GABA-A Receptors: this compound binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine binding site. This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which results in neuronal inhibition. Studies have indicated that this compound's effects are not reversed by the benzodiazepine antagonist flumazenil, confirming its distinct binding site. Evidence suggests that this compound's direct action is primarily mediated through the β2 and β3 subunits of the GABA-A receptor.
-
Indirect Modulation via Neurosteroid Synthesis: this compound also binds to the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, located on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. This leads to an increased production of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, thereby enhancing GABAergic inhibition and contributing to the anxiolytic and anticonvulsant effects of this compound.
Signaling Pathway of this compound's Dual Mechanism of Action
Quantitative Data on Pharmacodynamic Effects
The following tables summarize the quantitative data from various rodent studies investigating the anxiolytic and anticonvulsant properties of this compound.
Table 1: Anxiolytic-like Effects of this compound in Rodent Models
| Behavioral Test | Animal Model | Doses (mg/kg, i.p.) | Key Findings |
| Elevated Plus Maze | BALB/cByJ Mice | 25-50 | Increased time spent in and entries into open arms. |
| Light/Dark Box | BALB/cByJ Mice | 25-50 | Increased time spent in the light compartment. |
| Stress-Induced Hyperthermia | Wistar Rats | 50 | Attenuated the rise in body temperature induced by stress. |
Table 2: Anticonvulsant Effects of this compound in Rodent Models
| Seizure Model | Animal Model | Doses (mg/kg, p.o.) | ED50 (mg/kg) |
| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | - | 101 |
| Picrotoxin (PTX)-induced tonic convulsions | Mice | - | 39.5 |
| Maximal Electroshock (MES)-induced tonic convulsions | Mice | - | 101 |
| Isoniazid (INH)-induced tonic convulsions | Mice | - | 154 |
| Nicotine (NIC)-induced tonic convulsions | Mice | - | 181 |
| Bicuculline (BIC)-induced tonic convulsions | Mice | - | 397 |
| Pilocarpine (PIL)-induced clonic seizures | Mice | - | 181 |
| Pentylenetetrazol (PTZ)-induced clonic seizures | Mice | - | 221 |
Table 3: Effects of this compound on Neurosteroid Levels in Rat Brain
| Treatment | Duration | Brain Region | Neurosteroid | Fold Increase vs. Control |
| This compound (50 mg/kg, i.p.) | 30 minutes | Whole Brain | Allopregnanolone | ~1.5 - 2.0 |
| This compound (50 mg/kg, i.p.) | 1 hour | Whole Brain | Progesterone | ~2.0 - 2.5 |
| This compound (50 mg/kg, i.p.) | 1 hour | Whole Brain | Pregnenolone | ~1.5 - 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics in rodent models.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze.
Apparatus:
-
A plus-shaped maze made of non-reflective material, elevated 40-50 cm above the floor.
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) opposite to each other.
-
A central platform (e.g., 5 x 5 cm) connecting the four arms.
-
An automated video tracking system to record the animal's movement.
Procedure:
-
Animal Model: Male BALB/cByJ mice are commonly used due to their high baseline anxiety levels.
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: this compound (e.g., 25 or 50 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure:
-
Each mouse is placed individually on the central platform, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: The following parameters are recorded and analyzed:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant efficacy of this compound against seizures induced by the chemoconvulsant pentylenetetrazol.
Procedure:
-
Animal Model: Male Swiss albino or CD-1 mice are frequently used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses to determine the ED50.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 100 mg/kg) is injected subcutaneously or intraperitoneally.
-
Observation:
-
Animals are placed in individual observation cages immediately after PTZ injection.
-
They are observed for a period of 30 minutes for the occurrence of clonic and tonic-clonic seizures.
-
The latency to the first seizure and the incidence of mortality are recorded.
-
-
Data Analysis: The dose of this compound that protects 50% of the animals from PTZ-induced tonic hindlimb extension (ED50) is calculated using probit analysis.
GABA-A Receptor Binding Assay
Objective: To determine the effect of this compound on the binding of specific radioligands to the GABA-A receptor complex in rodent brain tissue.
Materials:
-
Rat brain membranes (e.g., from cerebral cortex).
-
Radioligands such as [³H]muscimol (for GABA site) or [³⁵S]TBPS (for the chloride channel site).
-
This compound at various concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Crude synaptic membranes are prepared from fresh or frozen rat brain tissue.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of this compound in a buffer solution.
-
Incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This provides information about the affinity of this compound for the specific binding site. For instance, this compound competitively inhibits the binding of [³⁵S]TBPS.
Quantification of Neurosteroids in Brain Tissue
Objective: To measure the levels of neurosteroids, such as allopregnanolone, in the brain of rodents following this compound administration.
Procedure:
-
Animal Treatment and Tissue Collection:
-
Rats are administered this compound (e.g., 50 mg/kg, i.p.) or vehicle.
-
At specific time points after administration, animals are euthanized, and brains are rapidly dissected and frozen.
-
-
Steroid Extraction:
-
Brain tissue is homogenized in a suitable solvent (e.g., methanol).
-
Steroids are extracted from the homogenate using solid-phase or liquid-liquid extraction methods.
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The extracted steroids are derivatized to improve their chromatographic and detection properties.
-
The derivatized samples are analyzed by GC-MS or LC-MS/MS to separate and quantify the different neurosteroids.
-
Stable isotope-labeled internal standards are used for accurate quantification.
-
-
Data Analysis: The concentrations of neurosteroids in the brain tissue of this compound-treated animals are compared to those in vehicle-treated controls.
Mandatory Visualizations
Experimental Workflow for the Elevated Plus Maze Test
Conclusion
The pharmacodynamic profile of this compound in rodent models demonstrates its efficacy as an anxiolytic and anticonvulsant agent, mediated by a unique dual mechanism of action on the GABAergic system. The direct positive allosteric modulation of GABA-A receptors, combined with the indirect enhancement of GABAergic transmission through the stimulation of neurosteroid synthesis, provides a multifaceted approach to neuronal inhibition. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other novel modulators of the GABAergic system. The favorable separation between its therapeutic effects and the side effects commonly associated with benzodiazepines underscores its potential as a valuable therapeutic agent. Further investigation into its neuroprotective and regenerative properties in various rodent models of neurological disorders is warranted.
References
Etifoxine's Impact on Neuronal Plasticity and Synaptogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant attention for its neuroprotective and neuroplasticity-promoting properties. This technical guide provides an in-depth analysis of this compound's effects on neuronal plasticity and synaptogenesis, drawing from a comprehensive review of preclinical studies. The document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development in this area. This compound's dual mechanism of action—direct allosteric modulation of GABA-A receptors and indirect enhancement of neurosteroid synthesis via the 18 kDa translocator protein (TSPO)—underpins its multifaceted influence on neuronal health and connectivity.
Core Mechanisms of this compound-Mediated Neuronal Plasticity
This compound exerts its influence on neuronal plasticity through two primary, interconnected pathways:
-
Direct GABA-A Receptor Modulation: this compound binds to a specific site on the β2 and β3 subunits of the GABA-A receptor, distinct from the benzodiazepine binding site.[1][2] This allosteric modulation enhances GABAergic inhibition, a crucial element in regulating neuronal excitability and synaptic plasticity.[3][4]
-
Stimulation of Neurosteroid Synthesis: this compound is a ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[3] Activation of TSPO facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased synthesis of neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. This indirect mechanism complements and potentiates the direct effects of this compound on GABAergic transmission.
Recent evidence also points to this compound's ability to promote the synthesis of neurotrophic factors, which are key players in neuroplasticity and synaptogenesis.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal plasticity and related markers.
Table 1: Receptor Binding and Neurosteroid Modulation
| Parameter | Value | Species/Model | Reference |
| IC50 for [3H]PK11195 (TSPO) Binding | 18.3 ± 1.2 µM | Rat forebrain membranes | |
| IC50 for [35S]TBPS (GABA-A Receptor) Binding | 6.7 ± 0.8 µM | Rat cortical membranes | |
| Increase in Brain Allopregnanolone Levels | Dose-dependent increase | Adrenalectomized and castrated rats |
Table 2: Neuroprotection and Neuronal Survival
| Parameter | Treatment Group | Outcome | Species/Model | Reference |
| Lesion Volume | This compound (25 & 50 mg/kg) | Significant reduction | Rat model of Traumatic Brain Injury (TBI) | |
| Neurological Severity Score | This compound (25 & 50 mg/kg) | Significant improvement | Rat model of TBI | |
| Neuronal Survival (perilesional area) | This compound (25 & 50 mg/kg) | Enhanced | Rat model of TBI | |
| Apoptotic Activity (perilesional area) | This compound (25 & 50 mg/kg) | Reduced | Rat model of TBI |
Table 3: Neurite Outgrowth and Synaptic Markers
| Parameter | Treatment Group | Outcome | Species/Model | Reference |
| Average Axon Length | This compound | Increase from 22.46 ± 5.62 µm to 50.29 ± 9.73 µm | PC12 cells | |
| GDNF mRNA Expression | This compound (20 µM) | 1.97-fold increase | PC12 cells | |
| GDNF Protein Expression | This compound | 1.36-fold increase | PC12 cells | |
| PSD95/Synaptophysin Ratio | This compound | Dose-dependent decrease in synaptic loss | Neuronal cultures with Aβ1-42 toxicity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on neuronal plasticity.
PC12 Cell Neurite Outgrowth Assay
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium, often supplemented with horse and fetal bovine serum. For experiments, cells are plated on collagen-coated dishes.
-
Treatment: PC12 cells are exposed to various concentrations of this compound (e.g., 5, 10, 20, and 40 µM). A positive control, such as Nerve Growth Factor (NGF), is typically included.
-
Neurite Outgrowth Assessment: After a defined incubation period (e.g., 96 hours), cells are fixed. Neurite outgrowth is quantified by measuring the length of the longest neurite for each cell or the percentage of cells bearing neurites longer than the cell body diameter. This can be done manually using imaging software or with automated high-content screening systems.
-
GDNF Expression Analysis (RT-PCR): Following this compound treatment, total RNA is extracted from the PC12 cells. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (qRT-PCR) is then used to measure the relative expression levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA, normalized to a housekeeping gene.
Western Blotting for Synaptic Markers (PSD-95 and Synaptophysin)
-
Sample Preparation: Hippocampal or cortical tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against PSD-95 and synaptophysin overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
In Vivo Traumatic Brain Injury (TBI) Model and Neuroprotection Assessment
-
Animal Model: A controlled cortical impact or weight-drop device is used to induce a standardized TBI in anesthetized rats.
-
This compound Administration: Animals receive intraperitoneal injections of this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle at specific time points post-injury (e.g., 15 minutes and 12 hours).
-
Lesion Volume Measurement: At the end of the study period (e.g., 6 days or 4 weeks), animals are euthanized, and brains are sectioned. The sections are stained (e.g., with cresyl violet), and the lesion volume is calculated using image analysis software.
-
Neurological Severity Score: Behavioral tests are conducted at various time points to assess motor and neurological function. The Modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, balance, and reflex functions.
-
TUNEL Assay for Apoptosis: To assess apoptosis, brain sections are processed using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. The number of TUNEL-positive cells in the perilesional area is counted.
Quantification of Neurosteroids by LC-MS/MS
-
Sample Preparation: Brain tissue is homogenized and extracted with an organic solvent (e.g., diethyl ether). For plasma samples, a similar extraction procedure is followed.
-
Derivatization: To enhance sensitivity and chromatographic properties, the extracted steroids are often derivatized.
-
LC-MS/MS Analysis: The derivatized samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a suitable column, and detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: The concentration of each neurosteroid is determined by comparing its peak area to that of a deuterated internal standard.
Visualizing this compound's Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual signaling pathways promoting neuronal plasticity.
Caption: Workflow for assessing this compound's effect on neurite outgrowth.
Caption: Workflow for analyzing synaptic markers via Western blot.
Conclusion and Future Directions
The available evidence strongly suggests that this compound promotes neuronal plasticity and synaptogenesis through its unique dual mechanism of action. Its ability to enhance GABAergic signaling, stimulate neurosteroid production, and potentially increase neurotrophic factor expression positions it as a promising candidate for therapeutic interventions in conditions characterized by neuronal damage and synaptic dysfunction.
While current data provides a solid foundation, further research is warranted to fully elucidate the downstream signaling cascades and the precise quantitative effects of this compound on various aspects of neuronal plasticity. Specifically, studies focusing on:
-
Dendritic Spine Dynamics: Quantitative analysis of this compound's effects on the density and morphology of dendritic spines in different brain regions and neuronal populations.
-
Long-Term Potentiation (LTP): Detailed electrophysiological studies to determine the impact of this compound on synaptic plasticity in models of learning and memory.
-
Neurotrophic Factor Expression: Comprehensive analysis of this compound's influence on the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF) and other key neurotrophins.
A deeper understanding of these areas will be instrumental in optimizing the therapeutic potential of this compound for a range of neurological and psychiatric disorders.
References
- 1. Frontiers | Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Etifoxine's Role in Mitigating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury, neurodegenerative diseases, and psychiatric conditions. Etifoxine, a non-benzodiazepine anxiolytic, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates neuroinflammation. It details the dual molecular pathways involving the translocator protein (TSPO) and GABA-A receptors, presents quantitative data from key preclinical studies, outlines experimental protocols for evaluating its efficacy, and visualizes the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory conditions.
Introduction
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, ischemia, and neurotoxic agents. While acute neuroinflammation is a protective mechanism, chronic or dysregulated inflammation contributes to neuronal damage and the progression of numerous neurological diseases. Key cellular players in neuroinflammation include microglia and astrocytes, which, upon activation, release a plethora of inflammatory mediators such as cytokines and chemokines.[1] this compound, a benzoxazine derivative, has demonstrated significant potential in modulating these inflammatory processes, offering a promising avenue for therapeutic intervention.[2] This guide will explore the multifaceted role of this compound in attenuating neuroinflammation.
Mechanisms of Action
This compound exerts its anti-neuroinflammatory effects through a dual mechanism of action that distinguishes it from traditional benzodiazepines.[3][4]
-
Positive Allosteric Modulation of GABA-A Receptors: this compound directly binds to a distinct site on GABA-A receptors, specifically at the β2 and β3 subunits, potentiating the inhibitory effects of the neurotransmitter GABA.[5] This enhancement of GABAergic neurotransmission contributes to a reduction in neuronal hyperexcitability, a common feature in neuroinflammatory conditions.
-
Activation of the 18 kDa Translocator Protein (TSPO): this compound acts as a ligand for the translocator protein (TSPO), a mitochondrial outer membrane protein. Activation of TSPO facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. This leads to an increased production of neurosteroids, most notably allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, thus synergistically enhancing the inhibitory tone in the CNS. Furthermore, TSPO activation itself has been linked to anti-inflammatory and neuroprotective effects.
The following diagram illustrates the signaling pathway of this compound's action:
References
- 1. mdpi.com [mdpi.com]
- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Etifoxine's Impact on Neuronal Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine, a non-benzodiazepine anxiolytic and neuroprotective agent, exerts significant effects on neuronal mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates mitochondrial bioenergetics, with a focus on its interaction with the 18 kDa translocator protein (TSPO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
Mitochondria are central to neuronal health, governing energy production, calcium homeostasis, and cell survival pathways. Mitochondrial dysfunction is a key pathological feature in a range of neurological and psychiatric disorders. This compound has emerged as a promising therapeutic agent with demonstrated neuroprotective properties.[1] A primary mechanism of its action involves the modulation of mitochondrial functions.[2][3] This guide delineates the current understanding of this compound's impact on neuronal mitochondria, providing a technical foundation for further research and development.
Mechanism of Action at the Mitochondrial Level
This compound's primary mitochondrial target is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[3][4] Its binding to TSPO initiates a cascade of events that culminate in neuroprotection and enhanced neuronal resilience.
Translocator Protein (TSPO) Engagement
This compound is a high-affinity ligand for TSPO. This interaction is the linchpin of its mitochondrial effects. The binding of this compound to TSPO is thought to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in neurosteroidogenesis.
Stimulation of Neurosteroid Synthesis
The increased mitochondrial cholesterol transport leads to the synthesis of neurosteroids, such as pregnenolone and its downstream metabolites, including allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, contributing to this compound's anxiolytic effects. Beyond their role in neurotransmission, neurosteroids themselves have been shown to possess neuroprotective and anti-inflammatory properties.
Modulation of Mitochondrial Respiration and Oxidative Stress
Studies have demonstrated that this compound can restore mitochondrial oxidative phosphorylation capacity in neurons subjected to injury, such as traumatic brain injury (TBI) and β-amyloid-induced toxicity. It has been shown to reverse the detrimental effects of calcium overload on mitochondrial respiration. Furthermore, this compound treatment has been associated with a dose-dependent decrease in oxidative stress and apoptosis in neuronal cultures. The precise mechanism by which TSPO ligation by this compound leads to these broad protective effects on mitochondrial bioenergetics is an active area of investigation, with some evidence suggesting a potential indirect influence on the F1F0-ATPase.
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize the available quantitative data on the effects of this compound on neuronal mitochondrial function. It is important to note that much of the existing data focuses on the reversal of pathological conditions, and further research is needed to fully elucidate the dose-dependent effects of this compound on healthy neurons.
Table 1: Effect of this compound on Calcium-Induced Mitochondrial Swelling
| Parameter | Condition | This compound Concentration | Effect | Reference |
| Mitochondrial Swelling | Calcium-induced | 80 µM | Significantly delayed mitochondrial swelling |
Table 2: Effect of this compound on Oxidative Phosphorylation in Calcium-Injured Mitochondria
| Parameter | Condition | This compound Concentration | Effect | Reference |
| Oxidative Phosphorylation Capacity (OXPHOS) | Calcium-induced reduction | 80 µM | Reversed the reduction in OXPHOS |
Table 3: Neuroprotective Effects of this compound in a Model of β-Amyloid Toxicity
| Parameter | This compound Doses | Effect | Reference |
| Oxidative Stress | Dose-dependent | Decreased | |
| Apoptosis | 12.5-50mg/kg (in vivo) | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on neuronal mitochondrial function.
Isolation of Mitochondria from Cultured Neurons
This protocol is adapted from established methods for isolating functional mitochondria from primary neuronal cultures.
Materials:
-
Isolation Buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)
-
Nitrogen cavitation bomb or Dounce homogenizer
-
Percoll gradient solutions (e.g., 15%, 23%, and 40%)
-
Centrifuge
Procedure:
-
Harvest cultured neurons and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic Isolation Buffer and incubate on ice to allow for cell swelling.
-
Homogenize the cells using a nitrogen cavitation bomb or a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
For further purification, resuspend the mitochondrial pellet and layer it onto a discontinuous Percoll gradient.
-
Centrifuge the gradient at high speed (e.g., 30,000 x g) for 20-30 minutes at 4°C.
-
Carefully collect the mitochondrial band from the interface of the Percoll layers.
-
Wash the purified mitochondria with Isolation Buffer to remove Percoll and resuspend in a suitable buffer for downstream assays.
Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure key parameters of mitochondrial respiration in cultured neurons treated with this compound.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
This compound stock solution
Procedure:
-
Plate neurons in a Seahorse XF culture plate and allow them to adhere and differentiate.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the Seahorse XF sensor cartridge by hydrating it overnight and loading the injection ports with oligomycin, FCCP, and rotenone/antimycin A. Load the appropriate concentration of this compound into the desired ports for injection during the assay.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors and this compound.
-
Analyze the data to determine key parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The fluorescent dye JC-1 is a ratiometric indicator of mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Cultured neurons
-
This compound
Procedure:
-
Culture neurons in a suitable format for fluorescence imaging or plate-based reading.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Incubate the cells with the JC-1 staining solution in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of JC-1 monomers (green fluorescence, ~529 nm emission) and J-aggregates (red fluorescence, ~590 nm emission).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Cultured neurons
-
This compound
Procedure:
-
Culture and treat neurons with this compound as described previously.
-
Prepare the MitoSOX Red working solution according to the manufacturer's protocol.
-
Incubate the cells with the MitoSOX Red working solution in the dark.
-
Wash the cells to remove the unbound probe.
-
Measure the red fluorescence intensity using a fluorescence microscope or flow cytometer.
-
An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound's Mitochondrial Action
Caption: this compound's primary mitochondrial signaling pathway.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for Seahorse XF Mito Stress Test.
Logical Relationship of this compound's Neuroprotective Effects
Caption: Logical flow of this compound's neuroprotective actions.
Conclusion
This compound demonstrates a significant and beneficial impact on neuronal mitochondrial function, primarily through its interaction with TSPO. This engagement leads to the stimulation of neurosteroid synthesis and the restoration of mitochondrial respiratory capacity, particularly under conditions of cellular stress. The collective evidence points to this compound's potential as a therapeutic agent for neurological disorders characterized by mitochondrial dysfunction. Future research should focus on elucidating the precise molecular mechanisms linking TSPO activation to the observed bioenergetic improvements and on generating comprehensive dose-response data in healthy neurons to further refine its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Restores Mitochondrial Oxidative Phosphorylation and Improves Cognitive Recovery Following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Neuroprotective Effects of this compound in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Etifoxine: A Technical Guide to its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant interest for its therapeutic potential beyond anxiety, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals. By delving into its molecular targets and downstream effects, we aim to provide a comprehensive understanding of its mechanism of action. This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and presents visual representations of the signaling cascades involved.
Core Mechanisms of Action: A Dual Approach
This compound exerts its pharmacological effects through a dual mechanism, directly and indirectly modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Direct Allosteric Modulation of GABA-A Receptors
This compound directly binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[1][2] This interaction potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.[1] Notably, this compound exhibits a preference for GABA-A receptors containing β2 or β3 subunits.[2] This subunit selectivity may contribute to its favorable side-effect profile compared to benzodiazepines.
Indirect Modulation via Neurosteroid Synthesis
This compound also indirectly enhances GABAergic neurotransmission by stimulating the synthesis of neurosteroids, which are potent positive allosteric modulators of GABA-A receptors.[3] This is achieved through its interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. By binding to TSPO, this compound facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids such as allopregnanolone, which then potentiate GABA-A receptor function.
Quantitative Data on this compound's Interactions
To provide a clearer understanding of this compound's binding affinities and functional effects, the following tables summarize key quantitative data from various studies.
| Target | Ligand/Parameter | Test System | Value | Reference |
| GABA-A Receptor | IC50 (Displacement of [³⁵S]TBPS) | Rat Cortical Membranes | 6.7 ± 0.8 µM | |
| GABA-A Receptor (α1β2γ2s) | EC50 (GABA) | Xenopus Oocytes | 20.8 ± 1.2 µM | |
| GABA-A Receptor (α1β2γ2s) | EC50 (GABA in presence of 20 µM this compound) | Xenopus Oocytes | 7.5 ± 0.9 µM | |
| Translocator Protein (TSPO) | IC50 (Displacement of [³H]PK11195) | Rat Heart Homogenates | 27.3 ± 1.0 µM | |
| Translocator Protein (TSPO) | Ki (Human Brain) | Human Brain Tissue | 7.8 µM (95% CI: 4.5-14.6 µM) |
| Effect | Parameter Measured | Model/System | Change Observed | Reference |
| Neurosteroidogenesis | Allopregnanolone Levels | Rat Spinal Cord | High concentration found after this compound treatment | |
| Neuroinflammation | Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) | Rat Model of Traumatic Brain Injury | Significantly reduced increase in cytokine levels | |
| Clinical Efficacy (Anxiety) | HAM-A Score Decrease | Human Clinical Trial (vs. Lorazepam) | 54.6% | |
| Clinical Efficacy (Anxiety) | HAM-A Score Decrease | Human Clinical Trial (vs. Alprazolam) | 72.5% |
Signaling Pathways Modulated by this compound
The dual mechanism of action of this compound triggers a cascade of downstream signaling events that contribute to its diverse pharmacological effects.
GABAergic Signaling Pathway
The primary and most well-understood pathway modulated by this compound is the GABAergic signaling pathway.
Figure 1: Direct modulation of the GABA-A receptor by this compound.
TSPO-Mediated Neurosteroidogenesis Pathway
This compound's interaction with TSPO initiates a signaling cascade that culminates in the synthesis of neurosteroids, which in turn modulate GABA-A receptor activity.
Figure 2: Indirect modulation via TSPO and neurosteroid synthesis.
Anti-inflammatory and Neuroprotective Signaling
This compound has demonstrated anti-inflammatory and neuroprotective properties, particularly in the context of traumatic brain injury (TBI). These effects are mediated by its ability to modulate glial cell activation and cytokine production.
Figure 3: Anti-inflammatory and neuroprotective signaling of this compound.
While the precise downstream signaling cascades of this compound's anti-inflammatory effects are still under investigation, modulation of the Akt signaling pathway has been implicated. The Akt pathway is a crucial regulator of cell survival and inflammation. Quantitative data on the direct impact of this compound on the phosphorylation status of Akt (p-Akt/Akt ratio) is an active area of research.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the cellular and molecular mechanisms of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the GABA-A receptor and TSPO.
General Protocol:
-
Membrane Preparation: Homogenize rat cortical membranes (for GABA-A receptors) or heart tissue (for TSPO) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³⁵S]TBPS for the GABA-A receptor chloride channel site, or [³H]PK11195 for TSPO) and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Figure 4: Workflow for radioligand binding assay.
Electrophysiological Recordings in Xenopus Oocytes
Objective: To characterize the functional effects of this compound on GABA-A receptors.
General Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for several days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a solution containing GABA in the absence and presence of varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the GABA-evoked currents. Analyze the data to determine the effect of this compound on the GABA dose-response curve, including changes in EC50 and maximal current.
Quantification of Neurosteroids by Mass Spectrometry
Objective: To measure the levels of neurosteroids in brain tissue following this compound administration.
General Protocol:
-
Tissue Extraction: Homogenize brain tissue samples in an organic solvent to extract the steroids.
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the samples and separate unconjugated and sulfated steroids.
-
Derivatization (Optional but common for GC-MS): Chemically modify the steroids to improve their volatility and detection by gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization may not be necessary but can enhance sensitivity.
-
Mass Spectrometry Analysis: Inject the prepared samples into a GC-MS or LC-MS/MS system. The steroids are separated based on their chemical properties and then detected and quantified by the mass spectrometer.
-
Data Analysis: Use a standard curve generated with known amounts of each neurosteroid to calculate the concentration of the neurosteroids in the brain tissue samples.
Multiplex Cytokine Assay
Objective: To quantify the levels of multiple cytokines in brain homogenates after this compound treatment in a model of neuroinflammation (e.g., traumatic brain injury).
General Protocol:
-
Brain Homogenate Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Multiplex Bead-Based Immunoassay: Use a commercial multiplex assay kit (e.g., Bio-Plex). Add antibody-coupled beads specific for each cytokine to a 96-well plate.
-
Incubation: Add brain homogenate samples and standards to the wells and incubate to allow the cytokines to bind to the beads.
-
Detection: Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin conjugate.
-
Data Acquisition: Read the plate on a Luminex-based instrument, which measures the fluorescence of each bead, corresponding to the amount of bound cytokine.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves.
Conclusion
This compound's multifaceted mechanism of action, involving both direct and indirect modulation of the GABAergic system, as well as its influence on neuroinflammation, underscores its potential as a versatile therapeutic agent. This technical guide provides a foundational understanding of the key cellular signaling pathways modulated by this compound, supported by quantitative data and detailed experimental approaches. Further research, particularly into the downstream signaling cascades of its anti-inflammatory and neuroprotective effects, will continue to illuminate the full therapeutic potential of this intriguing molecule. The provided methodologies offer a starting point for researchers aiming to further investigate the intricate molecular pharmacology of this compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of Etifoxine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of etifoxine and its key analogs. This compound, a non-benzodiazepine anxiolytic of the benzoxazine class, exhibits a unique dual mechanism of action, modulating the GABA-A receptor both directly and indirectly through the stimulation of neurosteroid synthesis. This document details the original synthesis of this compound, along with modern synthetic approaches to its enantiomerically pure and deuterated analogs. It presents key quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for pivotal assays. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying molecular and cellular processes.
Introduction: Discovery and Pharmacological Profile of this compound
This compound (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) was first developed in the 1960s by Hoechst and has been used as an anxiolytic and anticonvulsant agent.[1][2] Originally disclosed in U.S. Patent 3,725,404, it presents a distinct pharmacological profile compared to classical benzodiazepines.[3][4] While both classes of drugs enhance GABAergic inhibition, this compound's effects are not entirely reversed by the benzodiazepine antagonist flumazenil, indicating a different binding site on the GABA-A receptor.[5]
This compound's therapeutic effects are attributed to a dual mechanism of action:
-
Direct Positive Allosteric Modulation of GABA-A Receptors: this compound binds directly to the β2 or β3 subunits of the GABA-A receptor, enhancing the receptor's response to GABA. This is distinct from benzodiazepines, which primarily bind to the interface between the α and γ subunits.
-
Indirect Modulation via Neurosteroid Synthesis: this compound interacts with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.
This dual action may contribute to its anxiolytic efficacy with a potentially more favorable side-effect profile, showing less sedation, amnesia, and dependence compared to benzodiazepines.
Synthesis of this compound and Its Analogs
Original Synthesis of Racemic this compound
The seminal synthesis of this compound was reported in U.S. Patent 3,725,404. The key steps involve the formation of a tertiary alcohol intermediate followed by cyclization with an ethylamino moiety.
Experimental Protocol: Synthesis of Racemic this compound
-
Step 1: Synthesis of 1-(2-amino-5-chlorophenyl)-1-phenylethanol.
-
To a solution of a suitable Grignard reagent, such as methylmagnesium bromide (prepared from magnesium and methyl bromide in anhydrous ether), add 2-amino-5-chlorobenzophenone in an appropriate solvent like anhydrous tetrahydrofuran (THF).
-
The reaction mixture is stirred at room temperature and then refluxed to ensure completion.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Step 2: Cyclization to form 6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine (this compound).
-
The purified 1-(2-amino-5-chlorophenyl)-1-phenylethanol is dissolved in a suitable solvent, for example, toluene.
-
To this solution, ethyl isothiocyanate is added.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, for instance, by recrystallization from a suitable solvent system like ethanol/water to yield racemic this compound.
-
Asymmetric Synthesis of S-Etifoxine
The development of enantiomerically pure forms of this compound has been a significant advancement, with the S-enantiomer showing a potentially improved therapeutic profile. U.S. Patent 8,110,569 B2 describes several methods for the asymmetric synthesis of S-etifoxine.
Experimental Protocol: Asymmetric Synthesis of S-Etifoxine
This protocol outlines a general approach based on the principles described in the patent literature.
-
Step 1: Enantioselective formation of (S)-1-(2-amino-5-chlorophenyl)-1-phenylethanol.
-
This chiral tertiary alcohol can be prepared by the asymmetric addition of a methyl group to 2-amino-5-chlorobenzophenone.
-
For example, using a methyl Grignard reagent in the presence of a chiral ligand or catalyst.
-
Alternatively, the racemic alcohol can be resolved using a chiral resolving agent, such as dibenzoyl-L-tartaric acid (L-DBTA), to form diastereomeric salts that can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
-
-
Step 2: Cyclization to S-Etifoxine.
-
The enantiomerically pure (S)-1-(2-amino-5-chlorophenyl)-1-phenylethanol is then reacted with ethyl isothiocyanate in a manner analogous to the final step of the racemic synthesis.
-
The reaction is carried out under reflux in a suitable solvent like toluene.
-
Purification of the final product yields enantiomerically pure S-etifoxine.
-
Synthesis of Deuterated this compound Analogs
Deuterated analogs of this compound, such as GRX-917, have been developed to potentially improve the pharmacokinetic properties of the drug, for instance, by extending its half-life. The synthesis involves the use of deuterated reagents.
Experimental Protocol: Synthesis of a Deuterated this compound Analog (d5-ethylamino)
-
Step 1: Synthesis of the Thiourea Intermediate.
-
Dissolve 1-(2-amino-5-chlorophenyl)-1-phenylethanol (racemic or a single enantiomer) in an anhydrous solvent such as toluene under an inert atmosphere.
-
Add deuterated ethyl isothiocyanate (ethyl-d5-isothiocyanate).
-
Heat the mixture and monitor the reaction by TLC or LC-MS.
-
-
Step 2: Cyclization.
-
The resulting thiourea intermediate is then cyclized to form the deuterated this compound. This can be achieved using a coupling agent or by alkylation followed by intramolecular displacement.
-
For example, the thiourea can be reacted with methyl iodide to form an S-methyl thiourea intermediate, which then undergoes intramolecular cyclization upon treatment with a base.
-
The final product is purified by column chromatography.
-
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its interactions with its primary targets.
Table 1: Binding Affinities of this compound at Target Receptors
| Ligand | Receptor/Site | Preparation | Radioligand | IC50 / Ki | Reference(s) |
| This compound | GABA-A Receptor (Chloride Channel) | Rat Cortical Membranes | [35S]TBPS | IC50: 6.7 ± 0.8 µM | |
| This compound | TSPO (Peripheral Benzodiazepine Receptor) | Rat Heart Homogenates | [3H]PK11195 | IC50: 27.3 ± 1.0 µM | |
| This compound | TSPO | Human Brain Tissue | [3H]PK11195 | Ki: 7.8 µM |
Table 2: Functional Activity of this compound at GABA-A Receptors
| Compound | Receptor Subtype | Assay | Parameter | Value | Reference(s) |
| This compound | α3β3γ2S GABA-A | Electrophysiology (Xenopus Oocytes) | GABA Potentiation | Highest extent at 20 µM | |
| This compound | α2β3γ2S and α3β3γ2S GABA-A | Electrophysiology (Xenopus Oocytes) | Positive Allosteric Modulation | Preferential potentiation |
Table 3: Effect of this compound on Neurosteroid Levels
| Treatment | Tissue | Neurosteroid | Change | Reference(s) |
| This compound (50 mg/kg) | Rat Brain | Pregnenolone, Progesterone, Allopregnanolone | Significant Increase | |
| This compound (10⁻⁵ M) | Frog Hypothalamic Explants | 17-hydroxypregnenolone, DHEA, Progesterone, Tetrahydroprogesterone | Dose-dependent increase |
Key Experimental Protocols
GABA-A Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the chloride channel site of the GABA-A receptor using [35S]TBPS.
-
1. Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation several times in fresh buffer.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
2. Binding Assay:
-
In assay tubes, combine the membrane preparation, [35S]TBPS at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound).
-
For determining non-specific binding, use a high concentration of a known ligand for the site (e.g., picrotoxin).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
-
3. Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording in Xenopus Oocytes
This protocol outlines the use of two-electrode voltage-clamp electrophysiology to study the modulatory effects of this compound on recombinant GABA-A receptors expressed in Xenopus oocytes.
-
1. Oocyte Preparation and Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α, β, and γ).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a high concentration salt solution (e.g., 3 M KCl) for voltage clamping.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
3. Drug Application and Data Acquisition:
-
Establish a baseline response by applying a submaximal concentration of GABA (e.g., EC10-EC20).
-
Co-apply the test compound (this compound) with GABA and record the change in the chloride current.
-
Wash out the drugs and allow the oocyte to recover before subsequent applications.
-
-
4. Data Analysis:
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of the test compound.
-
A potentiation of the current indicates a positive allosteric modulatory effect.
-
Construct concentration-response curves to determine the EC50 of the modulatory effect.
-
Quantification of Neurosteroids by GC-MS or LC-MS/MS
This protocol provides a general workflow for the quantification of neurosteroids in brain tissue or plasma following this compound administration.
-
1. Sample Preparation:
-
Brain Tissue: Homogenize the tissue in a suitable solvent.
-
Plasma: Perform a liquid-liquid or solid-phase extraction to isolate the steroids.
-
Separate unconjugated and sulfated steroids if necessary.
-
-
2. Derivatization (for GC-MS):
-
Derivatize the steroid extracts to improve their volatility and detection by GC-MS. A common derivatizing agent is heptafluorobutyric anhydride.
-
-
3. Chromatographic Separation and Mass Spectrometric Detection:
-
GC-MS: Separate the derivatized steroids on a gas chromatograph and detect them using a mass spectrometer, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
LC-MS/MS: Separate the extracted (and sometimes derivatized) steroids using liquid chromatography and detect them with a tandem mass spectrometer. This method can offer high specificity and sensitivity without the need for derivatization in some cases.
-
-
4. Quantification:
-
Use stable isotope-labeled internal standards for each neurosteroid of interest to ensure accurate quantification.
-
Generate a standard curve using known concentrations of the neurosteroids.
-
Calculate the concentration of each neurosteroid in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a general experimental workflow for its analysis.
This compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
General Workflow for Synthesis and Pharmacological Evaluation
Caption: Workflow for synthesis and evaluation.
Structure-Activity Relationships (SAR)
The development of this compound analogs has provided insights into the structural requirements for its activity.
-
Chirality: The separation of this compound's enantiomers has been a key area of investigation. While detailed comparative pharmacological data between the enantiomers is emerging, the development of asymmetric syntheses for S-etifoxine suggests that this enantiomer may possess a more desirable therapeutic index.
-
Deuteration: The substitution of hydrogen with deuterium at metabolically labile positions, such as on the ethylamino group, is a strategy to alter the drug's pharmacokinetic profile. Deuteration can slow the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. This approach aims to optimize the dosing regimen and therapeutic efficacy.
-
Benzoxazine Core: The benzoxazine scaffold is crucial for the activity of this compound. Modifications to the substituents on the phenyl ring and the 4-position methyl and phenyl groups would likely have a significant impact on the binding affinity and efficacy at both the GABA-A receptor and TSPO. Further research into a broader range of analogs is needed to fully elucidate the SAR of this chemical class.
Conclusion
This compound remains a pharmacologically intriguing molecule due to its dual mechanism of action that distinguishes it from classical benzodiazepines. This guide has provided a detailed overview of its discovery, synthesis, and the methods used for its pharmacological characterization. The development of enantiomerically pure and deuterated analogs represents ongoing efforts to refine its therapeutic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of neuropharmacology and drug development, facilitating further investigation into this compound and the design of novel modulators of the GABAergic system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]
- 4. WO2016154039A1 - Deuterated analogs of this compound, their derivatives and uses therof - Google Patents [patents.google.com]
- 5. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etifoxine Dosage Calculation in In Vivo Animal Studies
Introduction
Etifoxine is a non-benzodiazepine anxiolytic of the benzoxazine class with anticonvulsant, neuroprotective, and anti-inflammatory properties.[1] Its unique dual mechanism of action makes it a compound of significant interest in neuroscience research.[2] this compound enhances GABAergic transmission through two primary pathways:
-
Direct GABA-A Receptor Modulation : It acts as a positive allosteric modulator on GABA-A receptors, binding to a site distinct from that of benzodiazepines, specifically involving the β2 and β3 subunits.[3][4][5]
-
Indirect Modulation via Neurosteroid Synthesis : this compound binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.
These application notes provide detailed protocols for calculating and administering this compound in preclinical animal models, primarily focusing on rodents.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes common dosages, administration routes, and observed effects of this compound in rat and mouse models as reported in the literature.
| Animal Model | Dosage Range (mg/kg) | Administration Route | Vehicle/Solvent | Key Findings & Effects | Reference |
| Rat | 50 mg/kg | Intraperitoneal (i.p.) | 0.1% Tween 20 in 0.9% NaCl | Anti-amnesic effects, increased locomotor activity, enhanced neurosteroid levels in plasma and brain. | |
| Rat | 50 - 100 mg/kg | Intraperitoneal (i.p.) | Saline | 50 mg/kg improved learning; 100 mg/kg showed a decline in performance compared to controls. | |
| Rat | 25 mg/kg | Intravenous (i.v.) | Not Specified | Increased binding of [11C]flumazenil in the brain, highlighting a different pharmacological profile from diazepam. | |
| Mouse | 40 - 60 mg/kg | Not Specified | Not Specified | Anxiolytic-like effects in the four-plate test. Doses above 60 mg/kg induced sedation. | |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | Alleviated hippocampal inflammation and attenuated cognitive dysfunction in an LPS-induced neuroinflammation model. |
Experimental Protocols
Protocol 1: this compound Dosage Calculation
This protocol outlines the calculation of the required volume of a stock solution for administration based on the animal's body weight and the target dose.
Objective: To accurately calculate the injection volume for each animal.
Formula:
Volume to Administer (mL) = (Animal Weight (kg) × Desired Dose (mg/kg)) / Concentration of Stock Solution (mg/mL)
Step-by-Step Calculation Example:
-
Define Parameters:
-
Animal: Rat
-
Animal's Body Weight: 250 g (or 0.25 kg)
-
Desired Dose: 50 mg/kg
-
Stock Solution Concentration: 10 mg/mL (This is a typical concentration for administration volumes around 5 mL/kg).
-
-
Calculate Total Amount of Drug Needed:
-
Total Drug (mg) = 0.25 kg × 50 mg/kg = 12.5 mg
-
-
Calculate Injection Volume from Stock Solution:
-
Injection Volume (mL) = 12.5 mg / 10 mg/mL = 1.25 mL
-
Protocol 2: Preparation of this compound Stock Solution for Intraperitoneal (i.p.) Administration
This protocol details the preparation of a sterile this compound solution suitable for i.p. injection in rodents. This compound hydrochloride can be dissolved in saline, with a surfactant like Tween 20 used to improve solubility.
Objective: To prepare a 10 mg/mL stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)
-
Tween 20
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle. To create a 0.1% Tween 20 solution in saline, add 10 µL of Tween 20 to 10 mL of sterile 0.9% NaCl.
-
Dissolve this compound: Add the weighed this compound powder to the vehicle.
-
Mix Thoroughly: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution into a new sterile tube. This step is critical to ensure the sterility of the injectate for parenteral administration.
-
Storage: Store the stock solution protected from light. For short-term storage (1-2 days), refrigeration at 4°C is recommended. For longer-term storage, consult the manufacturer's stability data or prepare fresh solutions.
Mandatory Visualizations
This compound Signaling Pathway
Experimental Workflow for In Vivo this compound Study
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Differential effects of this compound on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etifoxine in Cell Culture Experiments
Introduction
Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the benzoxazine class.[1][2][3] It is utilized in research for its neuroprotective, neuroplastic, and anti-inflammatory properties.[1][3] this compound's mechanism of action is distinct from benzodiazepines, involving a dual pathway that modulates GABAergic transmission. It acts as a positive allosteric modulator of the GABA-A receptor by binding to the β2 and β3 subunits and stimulates the production of neurosteroids by activating the 18 kDa mitochondrial Translocator Protein (TSPO). These characteristics make this compound a valuable tool for in vitro studies in neuroscience and drug development. Proper solubilization is critical for obtaining accurate and reproducible results in cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions for cell culture applications.
| Parameter | Value | Source |
| This compound Solubility in DMSO | ≥5 mg/mL | |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | General Practice |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% (v/v) | |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) for sensitive or primary cells | |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
I. Materials and Equipment
-
This compound hydrochloride powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
II. Protocol for Preparation of this compound Stock Solution (e.g., 20 mM)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in the cell culture medium.
-
Pre-warming DMSO: Warm the cell culture grade DMSO to room temperature to ensure it is completely liquid and to facilitate the dissolution of this compound.
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh the required amount of this compound powder.
-
Calculation Example for 1 mL of 20 mM Stock:
-
The molecular weight of this compound hydrochloride is 336.8 g/mol .
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 336.8 g/mol x 1000 mg/g = 6.74 mg
-
-
-
Dissolving this compound: Add the appropriate volume of 100% DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
Sterilization (Optional but Recommended): If the initial components were not handled in a sterile manner, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes contamination and avoids repeated freeze-thaw cycles which can affect compound stability. Store the aliquots at -20°C or -80°C, protected from light.
III. Protocol for Preparing Working Concentration in Cell Culture Medium
-
Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. The final concentration of DMSO should ideally be kept below 0.5%.
-
Calculation Example for 10 µM final concentration in 10 mL of medium:
-
Use the formula: C1V1 = C2V2
-
(20 mM) x V1 = (10 µM or 0.01 mM) x (10 mL)
-
V1 = (0.01 mM * 10 mL) / 20 mM = 0.005 mL or 5 µL
-
-
-
Preparing the Working Solution: Warm the required volume of cell culture medium to 37°C. Add the calculated volume (5 µL in the example) of the this compound stock solution directly to the pre-warmed medium.
-
Mixing: Immediately mix the solution gently by pipetting or swirling to ensure homogeneous distribution and prevent precipitation of the compound.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This allows for the assessment of any effects caused by the solvent itself.
-
Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing this compound or the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.
Caption: Dual mechanism of this compound action on GABAergic transmission.
Caption: Experimental workflow for preparing this compound for cell culture.
References
Application Note: Quantification of Etifoxine in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine's Mechanism of Action
This compound's anxiolytic properties are attributed to a dual mechanism. It directly modulates GABA-A receptors and also stimulates the synthesis of neurosteroids, which are potent positive allosteric modulators of these receptors. This is achieved through its interaction with the translocator protein (TSPO) on the outer mitochondrial membrane. The resulting increase in neurosteroids like allopregnanolone enhances GABAergic inhibition, leading to the therapeutic effects of the drug.
Experimental Protocol
This protocol is a composite based on standard practices and requires validation for specific experimental conditions.
Brain Tissue Sample Preparation
Proper sample preparation is critical for accurate quantification and to minimize matrix effects.
-
Homogenization:
-
Excise brain tissue rapidly and freeze immediately on dry ice or in liquid nitrogen. Store at -80°C until analysis.
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
To the frozen sample, add 10 volumes of ice-cold 0.1 M perchloric acid.
-
Homogenize the tissue using a probe sonicator or a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pellet.
-
The supernatant can be further cleaned using solid-phase extraction (SPE) if necessary, though for initial trials, direct injection after filtration may be sufficient.
-
Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter.
-
The resulting filtrate is ready for HPLC analysis.
-
HPLC-UV Chromatographic Conditions
These conditions are adapted from methods for this compound in capsule dosage forms and may require optimization for brain tissue matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 255 nm |
| Run Time | 10 minutes (adjust as necessary) |
Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that is expected to bracket the sample concentrations (e.g., 10-1000 ng/mL).
-
Calibration Curve: Inject the working standards into the HPLC system. Plot the peak area versus the concentration for each standard. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be >0.99.
Data Presentation and Validation Parameters
The following tables summarize the expected quantitative data and validation parameters for the HPLC method. The values are based on published data for this compound in simpler matrices and will need to be established for brain tissue analysis.
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (min) | ~2.1 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity Range | 7.5 - 45 µg/mL (in formulation) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (expected in low ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (expected in mid-low ng/mL range) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the quantification of this compound in brain tissue by HPLC-UV. The provided methodologies for sample preparation and chromatographic analysis are based on established scientific literature. Researchers should perform a full method validation, including assessments of specificity, linearity, accuracy, precision, and stability, to ensure reliable and accurate results for their specific study needs. This protocol serves as a strong starting point for the development of a robust analytical method for this compound in a complex biological matrix.
References
- 1. The Non-Benzodiazepine Anxiolytic Drug this compound Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound Hydrochloride in this compound Hydrochloride Capsules [journal11.magtechjournal.com]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Etifoxine's Anxiolytic Effects
Introduction
Etifoxine is a non-benzodiazepine anxiolytic agent that belongs to the benzoxazine class of compounds.[1] It is utilized in the treatment of anxiety disorders, demonstrating efficacy with a favorable side-effect profile compared to traditional benzodiazepines, including less sedation, amnesia, and dependence potential.[2][3] The anxiolytic properties of this compound are attributed to its dual mechanism of action, which involves the potentiation of GABAergic neurotransmission through two distinct pathways.[1][4]
Firstly, this compound directly modulates GABA-A receptors by binding to a site distinct from that of benzodiazepines, specifically interacting with the β2 and β3 subunits of the receptor complex. This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. Secondly, this compound interacts with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. This indirect mechanism further amplifies the inhibitory GABAergic signaling.
These application notes provide detailed protocols for assessing the anxiolytic effects of this compound in rodent models using a battery of well-validated behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Signaling Pathway of this compound's Anxiolytic Action
The anxiolytic effects of this compound are mediated through a dual mechanism that enhances GABAergic inhibition in the central nervous system.
Caption: Dual mechanism of this compound's anxiolytic action.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic agent like this compound is expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two open arms and two closed arms of equal dimensions. The maze should be made of a non-porous material for easy cleaning.
-
Animals: Male mice or rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
-
Procedure: a. Acclimate the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound (e.g., 25-50 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing. c. Gently place the animal on the central platform of the maze, facing one of the open arms. d. Allow the animal to explore the maze for 5 minutes. Behavior should be recorded using an overhead video camera and tracking software. e. Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Data Analysis:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm) to assess general locomotor activity.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | - | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control (e.g., Diazepam) | 1-2 | Data | Data | Data |
Note: Replace "Data" with mean ± SEM values from experimental findings.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents in a novel environment. Anxious animals tend to stay close to the walls (thigmotaxis), while animals with reduced anxiety are more willing to explore the center of the arena.
Experimental Workflow
Caption: Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: As described for the EPM test.
-
Procedure: a. Acclimate animals to the testing room for at least 30-60 minutes. b. Administer this compound (e.g., 50 mg/kg) or vehicle i.p. 30 minutes prior to the test. A study in rats showed that this compound at 50 mg/kg significantly increased horizontal movements, suggesting an effect on locomotor activity that should be considered when interpreting anxiety-like behaviors. c. Gently place the animal in the center of the open field. d. Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes. Record the session with an overhead video camera. e. Clean the apparatus thoroughly with 70% ethanol between subjects.
-
Data Analysis:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Total distance traveled (cm)
-
Number of rearing events (vertical activity)
-
Frequency of grooming and defecation.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Zone Entries | Total Distance Traveled (cm) |
| Vehicle | - | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control (e.g., Diazepam) | 1-2 | Data | Data | Data |
Note: Replace "Data" with mean ± SEM values from experimental findings.
Light-Dark Box Test (LDB)
The LDB test is another widely used assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.
Experimental Workflow
Caption: Workflow for the Light-Dark Box Test.
Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: As described for the EPM and OFT.
-
Procedure: a. Acclimate the animals to the testing room for a minimum of 3 days before the experiment. b. Administer this compound (e.g., 25-50 mg/kg) or vehicle i.p. 30 minutes before testing. c. Place the animal in the center of the light compartment, facing away from the opening. d. Allow the animal to freely explore the apparatus for 5-10 minutes. Behavior is recorded and analyzed using a video tracking system. e. Clean the box with 1% Virkon S solution or 70% ethanol between trials.
-
Data Analysis:
-
Time spent in the light compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between the two compartments
-
Locomotor activity within each compartment.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark (s) |
| Vehicle | - | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control (e.g., Diazepam) | 1-2 | Data | Data | Data |
Note: Replace "Data" with mean ± SEM values from experimental findings.
The behavioral assays outlined in these application notes provide a robust framework for evaluating the anxiolytic effects of this compound. Consistent and reproducible data can be generated by adhering to these detailed protocols. The unique dual mechanism of action of this compound makes it an interesting compound for anxiolytic research, and these behavioral paradigms are essential tools for its preclinical characterization.
References
- 1. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Etifoxine in a Traumatic Brain Injury Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etifoxine in preclinical animal models of traumatic brain injury (TBI). The information compiled from recent studies highlights this compound's neuroprotective mechanisms, offering detailed protocols for its application and the assessment of its therapeutic effects.
This compound, a non-benzodiazepine anxiolytic, has demonstrated significant neuroprotective properties in rodent models of TBI.[1][2] Its mechanism of action is primarily attributed to its interaction with the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1][3][4] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. This dual action of this compound—enhancing GABAergic inhibition and promoting neurosteroidogenesis—contributes to its therapeutic effects in TBI, which include reducing neuronal damage, mitigating neuroinflammation, and improving functional outcomes.
Data Presentation
Table 1: Effects of this compound on Neurological and Pathological Outcomes Following TBI
| Treatment Group | Dose (mg/kg) | Lesion Volume Reduction (%) | Improvement in Modified Neurological Severity Score (mNSS) | Reference |
| Vehicle | - | - | - | |
| This compound | 12.5 | No significant effect | No significant effect | |
| This compound | 25 | Significant reduction | Significant improvement | |
| This compound | 50 | Significant reduction | Significant improvement |
Table 2: Effects of this compound on Cognitive and Sensorimotor Functions Following TBI
| Treatment Group | Dose (mg/kg) | Cognitive Function (Morris Water Maze) | Sensorimotor Function (Rotarod) | Reference |
| Vehicle | 50 | - | No difference | |
| This compound | 50 | Significant improvement in learning and memory | No difference |
Experimental Protocols
Animal Model: Controlled Cortical Impact (CCI) Injury
The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with an impactor tip
-
Surgical instruments
-
Bone wax
-
Sutures
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Maintain anesthesia throughout the surgical procedure.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., left sensorimotor cortex) using a high-speed drill, keeping the dura mater intact.
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Induce the injury by rapidly displacing the impactor tip onto the dura mater to a predetermined depth and velocity.
-
After the impact, control any bleeding and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., Tween® 80 1% in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare the this compound solution by dissolving it in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose).
-
The first administration is typically given shortly after the TBI, for example, 30 minutes post-injury.
-
Subsequent doses can be administered daily for a specified period, such as for 7 days.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
A vehicle-only group should be included as a control.
Behavioral Assessment: Modified Neurological Severity Score (mNSS)
The mNSS is a composite scoring system to evaluate motor, sensory, balance, and reflex functions.
Protocol:
-
Assess the animals at various time points post-TBI (e.g., 1, 4, 7, 14, 21, and 28 days).
-
The scoring is based on a series of tasks, including:
-
Motor Tests: Raising the rat by the tail (observing for flexion of limbs), placing the rat on the floor (observing for gait abnormalities).
-
Sensory Tests: Placing a piece of adhesive tape on a paw and timing its removal.
-
Beam Balance Tests: Observing the ability of the rat to traverse a narrow beam.
-
Reflex Tests: Checking for pinna and corneal reflexes.
-
-
A higher score indicates a more severe neurological deficit.
Cognitive Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.
Protocol:
-
The apparatus consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: For several consecutive days, place the rat in the pool from different starting positions and allow it to find the hidden platform. Record the latency to find the platform.
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
Histological and Molecular Analysis
Neuronal Survival and Apoptosis:
-
At the end of the experimental period, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histology.
-
Perform immunohistochemistry on brain sections using antibodies against neuronal markers (e.g., NeuN) to assess neuronal survival and markers of apoptosis (e.g., TUNEL staining or cleaved caspase-3) in the perilesional area.
Neuroinflammation:
-
Dissect the brain tissue around the injury site.
-
Homogenize the tissue for protein extraction.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines using methods like ELISA or Western blotting.
-
Perform immunohistochemistry for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
Visualizations
References
- 1. Reduction of Traumatic Brain Damage by Tspo Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Restores Mitochondrial Oxidative Phosphorylation and Improves Cognitive Recovery Following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Traumatic Brain Damage by Tspo Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etifoxine in Peripheral Nerve Crush Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine, a non-benzodiazepine anxiolytic, has demonstrated significant therapeutic potential in promoting regeneration and functional recovery following peripheral nerve crush injuries.[1][2] Its dual mechanism of action, involving both direct allosteric modulation of GABA-A receptors and indirect effects through the activation of the 18 kDa translocator protein (TSPO), positions it as a promising candidate for neuroprotective and restorative therapies.[3][4] this compound's interaction with TSPO is particularly noteworthy as it stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent endogenous modulators of neuronal function and repair.[5] This document provides detailed application notes and experimental protocols for studying the effects of this compound in preclinical models of peripheral nerve crush injury, based on peer-reviewed research.
Mechanism of Action
This compound exerts its neuroregenerative effects through a multifaceted signaling pathway. A primary pathway involves its binding to the translocator protein (TSPO) located on the outer mitochondrial membrane of neurons, Schwann cells, and macrophages. This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. The subsequent increase in neurosteroids, like pregnenolone and its derivatives, promotes axonal growth and myelination. Additionally, this compound directly binds to the β2 or β3 subunits of the GABA-A receptor, potentiating GABAergic inhibition, which may contribute to its neuroprotective and anti-inflammatory effects. In some cellular models, this compound has also been shown to increase the expression of Glial-Derived Neurotrophic Factor (GDNF), further supporting neurite outgrowth.
Caption: Signaling pathway of this compound in peripheral nerve regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in peripheral nerve injury models.
Table 1: Effects of this compound on Axonal Regeneration
| Parameter | Injury Model | Treatment Group (this compound) | Control Group (Vehicle) | Time Point | Fold Change/Difference | Reference |
| Axonal Growth into Silicone Tube | Sciatic Nerve Transection | 10 ± 1.2 mm | 5.5 ± 0.9 mm | 15 days | ~2-fold increase | |
| Medium-Sized Axons (2.5–5 μm) | Sciatic Nerve Cryolesion | Increased | Baseline | 15 days | Significant Increase | |
| STMN-2-immunoreactive Axon Extension | Sciatic Nerve Transection | 5 ± 0.7 mm | 2.5 ± 0.4 mm | 10 days | 2-fold increase | |
| Sensory Axon Elongation | Sciatic Nerve Cryolesion | 9.0 ± 1.0 mm | 3.0 ± 0.3 mm | 7 days | 3-fold increase |
Table 2: Effects of this compound on Inflammatory Response
| Parameter | Injury Model | Treatment Group (this compound) | Control Group (Vehicle) | Time Point | Percent Reduction | Reference |
| Macrophage Number (Proximal Stump) | Sciatic Nerve Cryolesion | 420 ± 40 cells/mm² | 1,000 ± 120 cells/mm² | 3 days | 58% | |
| Macrophage Number (Distal Stump) | Sciatic Nerve Cryolesion | 1,410 ± 210 cells/mm² | 2,700 ± 200 cells/mm² | 7 days | 48% | |
| Macrophage Number (Distal Stump) | Sciatic Nerve Cryolesion | 880 ± 120 cells/mm² | 1,920 ± 80 cells/mm² | 15 days | 54% |
Table 3: Effects of this compound on Functional Recovery
| Parameter | Injury Model | Treatment Group (this compound) | Control Group (Vehicle) | Outcome | Reference |
| Locomotion, Motor Coordination, Sensory Function | Sciatic Nerve Cryolesion | Accelerated and Improved Recovery | Slower Recovery | Improved functional recovery | |
| Walking Behavior | Acellular Nerve Allograft | Improved | Less Improvement | Enhanced functional recovery | |
| Nerve Conduction Velocity (NCV) | Acellular Nerve Allograft | Increased | Lower | Improved nerve function |
Experimental Protocols
A generalized experimental workflow for investigating this compound in a rat sciatic nerve crush injury model is outlined below.
Caption: Experimental workflow for this compound in nerve crush injury studies.
Animal Model and Surgical Procedure
-
Animals: Adult male Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthesia can be induced with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine).
-
Sciatic Nerve Crush: The left sciatic nerve is exposed through a gluteal muscle-splitting incision. A standardized crush injury is induced at a specific distance (e.g., 10 mm) proximal to the trifurcation using a non-serrated clamp or forceps with a defined pressure and duration (e.g., 9 MPa for 60 seconds). The contralateral limb can serve as an internal control. For cryolesion models, a metal probe cooled in liquid nitrogen is applied to the nerve.
This compound Administration
-
Dosage: A commonly used and effective dose of this compound is 50 mg/kg, administered intraperitoneally (i.p.) once daily.
-
Vehicle: this compound can be dissolved in a vehicle such as 0.9% saline containing a small percentage of Tween 80 to aid solubility.
-
Treatment Duration: Treatment typically commences immediately after surgery and continues for the duration of the experiment (e.g., 2 to 8 weeks).
Functional Recovery Assessment
-
Sciatic Functional Index (SFI): Walking track analysis is a standard method to assess motor function recovery. Footprints from the hind limbs are recorded, and measurements of print length, toe spread, and intermediate toe spread are used to calculate the SFI. An SFI value of 0 indicates normal function, while a value of -100 represents complete dysfunction.
-
Rotarod Test: This test evaluates motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.
-
Sensory Testing (Von Frey Filaments): Mechanical allodynia and hyperalgesia can be assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Nerve Pinch Test: This test evaluates the progression of sensory axon regeneration. A fine forceps is used to pinch the nerve trunk at different distances distal to the crush site, and the most distal point that elicits a muscle contraction is recorded.
Electrophysiological Analysis
-
Nerve Conduction Velocity (NCV) and Compound Muscle Action Potential (CMAP): At the experimental endpoint, the sciatic nerve is re-exposed. Stimulating electrodes are placed proximal to the crush site, and recording electrodes are inserted into the gastrocnemius or tibialis anterior muscle. The latency and amplitude of the CMAP are recorded to calculate the NCV.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: At the designated time points, animals are euthanized, and the sciatic nerves and corresponding dorsal root ganglia (DRG) are harvested. Nerves are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin or resin.
-
Axon Counting and Morphometry: Semi-thin cross-sections of the nerve distal to the crush site can be stained with toluidine blue to visualize and count myelinated axons. The axon diameter, myelin sheath thickness, and g-ratio (axon diameter/fiber diameter) can be quantified using image analysis software.
-
Immunohistochemistry: Longitudinal and cross-sections of the nerve can be stained for specific markers of regeneration and inflammation.
-
Axonal Markers: Neurofilament 200 (NF200) for large myelinated axons, peripherin, and STMN-2 for regenerating axons.
-
Myelination Markers: Myelin Basic Protein (MBP) to assess remyelination.
-
Inflammatory Markers: CD68 (ED1) or OX-42 for macrophages.
-
Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF), Glial-Derived Neurotrophic Factor (GDNF).
-
Conclusion
This compound represents a promising therapeutic agent for peripheral nerve injuries, with a well-defined dual mechanism of action that promotes axonal regeneration, modulates the inflammatory response, and improves functional recovery. The protocols and data presented here provide a comprehensive framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound and similar compounds in the context of peripheral nerve repair.
References
Application Notes and Protocols for Studying the Effect of Etifoxine on Neurosteroid Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etifoxine is a non-benzodiazepine anxiolytic drug with a dual mechanism of action that distinguishes it from classical benzodiazepines. It enhances GABAergic transmission through two main pathways: a direct positive allosteric modulation of GABA-A receptors and an indirect mechanism involving the stimulation of neurosteroid synthesis.[1][2][3][4] Neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of GABA-A receptors themselves.[4] The ability of this compound to increase the endogenous production of these neuro-active steroids is a key aspect of its therapeutic profile. These application notes provide detailed protocols for studying the effects of this compound on neurosteroid levels in both in vivo and in vitro models.
Signaling Pathways of this compound-Induced Neurosteroidogenesis
This compound's influence on neurosteroid synthesis is thought to occur through two potential pathways. The first and more traditionally cited pathway involves the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. A second, more recent line of evidence suggests a TSPO-independent mechanism, potentially involving direct stimulation of steroidogenic enzymes.
References
Application Notes and Protocols: Immunohistochemistry Techniques for Etifoxine Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine is a non-benzodiazepine anxiolytic drug with a unique dual mechanism of action, making it a subject of significant interest in neuropharmacology and drug development.[1] It exerts its therapeutic effects by targeting two distinct proteins in the central nervous system: the gamma-aminobutyric acid type A (GABA-A) receptor and the translocator protein (TSPO) of 18 kDa, located on the outer mitochondrial membrane.[2][3][4] This document provides detailed application notes and experimental protocols for the validation of these targets using immunohistochemistry (IHC), a powerful technique to visualize protein expression within the cellular context of tissues.
This compound's primary molecular targets are:
-
GABA-A Receptor (β2/β3 subunits): this compound directly binds to the β2 and β3 subunits of the GABA-A receptor, a ligand-gated ion channel, potentiating the inhibitory effects of GABA.[5] This direct allosteric modulation contributes to its anxiolytic properties.
-
Translocator Protein (TSPO): this compound also binds to TSPO, which facilitates the translocation of cholesterol into the mitochondria. This is a rate-limiting step in the synthesis of neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, thus providing an indirect mechanism for enhancing GABAergic neurotransmission.
Target validation is a critical step in drug development to confirm that a drug candidate interacts with its intended molecular target and that this interaction is responsible for the observed pharmacological effect. IHC is an invaluable tool for this purpose, allowing for the precise localization of drug targets and the assessment of changes in their expression levels in response to drug treatment.
Data Presentation
The following tables summarize key quantitative data related to this compound's interaction with its targets.
Table 1: Binding Affinity of this compound for its Targets
| Target | Ligand | Affinity (Ki or IC50) | Species | Reference |
| GABA-A Receptor | [³⁵S]TBPS | IC50: 6.7 ± 0.8 µM | Rat | |
| TSPO | [³H]PK11195 | IC50: 27.3 ± 1.0 µM | Rat | |
| TSPO | This compound | ~7.8 µM | Human |
Table 2: Functional Effects of this compound
| Target | Effect | Concentration | Model System | Reference |
| GABA-A Receptor | Potentiation of GABA-evoked currents | >1 µM | Cultured rat neurons | |
| GABA-A Receptor (α3β3γ2S) | Increased GABA potency | 20 µM | Xenopus oocytes | |
| Neurosteroid Synthesis | Increased pregnenolone synthesis | Dose-dependent | BV-2 and C6 glioma cells |
Experimental Protocols
Immunohistochemistry Protocol for GABA-A Receptor β3 Subunit (GABRB3) in Brain Tissue
This protocol is designed for the detection of the GABRB3 subunit in formalin-fixed, paraffin-embedded brain sections.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-GABRB3 polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave oven at high power for 5 minutes, followed by low power for 10 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GABRB3 antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBST three times for 5 minutes each.
-
Incubate sections with the DAB substrate solution until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunohistochemistry Protocol for Translocator Protein (TSPO) in Brain Tissue
This protocol is suitable for detecting TSPO in microglia and other glial cells in formalin-fixed, paraffin-embedded brain sections.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Wash Buffer: PBST
-
Blocking Buffer: 10% Normal Donkey Serum in PBST
-
Primary Antibody: Rabbit anti-TSPO polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Donkey anti-rabbit IgG Alexa Fluor 488-conjugated
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for GABRB3 IHC.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TSPO antibody in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST three times for 5 minutes each.
-
Incubate sections with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash slides with PBST three times for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes.
-
Rinse with PBS.
-
Mount with an antifade mounting medium.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for immunohistochemical validation of this compound targets.
Caption: Direct signaling pathway of this compound via the GABA-A receptor.
Caption: Indirect signaling pathway of this compound via TSPO and neurosteroid synthesis.
References
- 1. Anxiolytics targeting GABAA receptors: Insights on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unraveling Etifoxine's Molecular Targets using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2] It is used in the treatment of anxiety disorders and has shown promise in promoting peripheral nerve healing.[3] Understanding the precise molecular targets of this compound is crucial for optimizing its therapeutic use and for the development of novel drugs with improved efficacy and safety profiles. This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the molecular targets of this compound, focusing on its two primary known targets: the GABA-A receptor β subunits and the translocator protein (TSPO).[3][4]
This compound's therapeutic effects are attributed to its ability to potentiate GABAergic neurotransmission through two distinct mechanisms. Firstly, it directly modulates the GABA-A receptor at a site different from the benzodiazepine binding site, with a preference for receptors containing β2 or β3 subunits. Secondly, it binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids such as allopregnanolone. These neurosteroids, in turn, act as potent positive allosteric modulators of GABA-A receptors. Lentiviral shRNA technology offers a powerful and specific method for silencing the expression of these target proteins, thereby enabling researchers to dissect their individual contributions to the overall pharmacological effects of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound and the general experimental workflow for investigating its targets using lentiviral shRNA knockdown.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles carrying shRNA against a target of interest (e.g., TSPO or GABRB3) and transducing a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Lentiviral shRNA transfer plasmid (pLKO.1 backbone) targeting the gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells (for virus production)
-
Target neuronal cell line
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM and appropriate cell culture media and supplements
-
Puromycin (for selection)
-
Polybrene
-
Standard cell culture equipment
Procedure:
-
Lentivirus Production (Day 1-3):
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 12-16 hours, replace the transfection medium with fresh culture medium.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be stored at -80°C.
-
-
Viral Titer Determination (Optional but Recommended):
-
Determine the viral titer using a commercially available qPCR-based kit or by transducing a reporter cell line and counting fluorescent colonies.
-
-
Transduction of Target Cells (Day 4-5):
-
Day 4: Seed the target neuronal cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 5: Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. Incubate for 18-24 hours.
-
-
Selection of Transduced Cells (Day 6 onwards):
-
Day 6: Replace the virus-containing medium with fresh medium.
-
Day 7: Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the specific cell line.
-
Continue selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
Protocol 2: Validation of Target Gene Knockdown
This protocol describes the validation of target gene knockdown at both the mRNA and protein levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from both the shRNA-transduced cells and control cells (transduced with a non-targeting shRNA).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method to determine the knockdown efficiency at the mRNA level.
-
-
Western Blotting:
-
Lyse the shRNA-transduced and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the knockdown efficiency at the protein level.
-
Protocol 3: Functional Assays to Evaluate this compound's Effects
This protocol provides examples of functional assays to assess the impact of target gene knockdown on the cellular response to this compound.
1. Cell Viability Assay (e.g., MTT Assay):
- Seed the validated knockdown and control cells in a 96-well plate.
- Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).
- Perform an MTT assay according to the manufacturer's instructions to assess cell viability.
- Compare the dose-response curves of this compound between the knockdown and control cells to determine if the knockdown alters this compound's effect on cell proliferation or cytotoxicity.
2. Electrophysiology (Patch-Clamp Recording):
- For neuronal cells, perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
- Apply GABA to the cells in the presence and absence of this compound.
- Compare the potentiation of GABA-evoked currents by this compound in knockdown and control cells. A diminished potentiation in the knockdown cells would suggest the targeted protein is crucial for this compound's modulatory effect.
Data Presentation
The following tables present hypothetical data from experiments designed to investigate the role of TSPO in this compound's effects.
Table 1: Validation of TSPO Knockdown in SH-SY5Y Cells
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change) | Protein Level (% of Control) |
| Control (Non-targeting shRNA) | TSPO | 1.00 ± 0.08 | 100 ± 5.2 |
| shTSPO Clone 1 | TSPO | 0.25 ± 0.03 | 22 ± 3.1 |
| shTSPO Clone 2 | TSPO | 0.31 ± 0.04 | 28 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of TSPO Knockdown on this compound-Mediated Neuroprotection against Oxidative Stress
| Cell Line | Treatment | Cell Viability (% of Untreated Control) |
| Control (Non-targeting shRNA) | Vehicle | 100 ± 6.1 |
| H₂O₂ (100 µM) | 48 ± 4.5 | |
| H₂O₂ + this compound (10 µM) | 75 ± 5.3 | |
| shTSPO | Vehicle | 98 ± 5.8 |
| H₂O₂ (100 µM) | 45 ± 4.9 | |
| H₂O₂ + this compound (10 µM) | 52 ± 5.1 |
Data are presented as mean ± standard deviation (n=4).
Table 3: Effect of GABRB3 Knockdown on this compound's Potentiation of GABA-Evoked Currents
| Cell Line | Treatment | GABA-Evoked Current (pA) | Potentiation by this compound (10 µM) |
| Control (Non-targeting shRNA) | GABA (1 µM) | 150 ± 12 | 2.5-fold |
| GABA + this compound | 375 ± 28 | ||
| shGABRB3 | GABA (1 µM) | 145 ± 15 | 1.2-fold |
| GABA + this compound | 174 ± 18 |
Data are presented as mean ± standard deviation (n=5 cells).
Conclusion and Data Interpretation
The use of lentiviral shRNA knockdown provides a robust and specific approach to elucidate the molecular targets of this compound. By silencing the expression of putative targets such as TSPO and specific GABA-A receptor subunits, researchers can systematically evaluate their contribution to the drug's overall pharmacological profile. The protocols and hypothetical data presented in this application note serve as a comprehensive guide for designing and executing such studies. A significant reduction in this compound's efficacy in functional assays following the knockdown of a specific target would provide strong evidence for its direct involvement in the drug's mechanism of action. This methodology is invaluable for both fundamental research into neurotransmission and for the strategic development of new therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etifoxine Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Etifoxine in in vitro experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful implementation of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when dissolving this compound for in vitro assays?
A1: this compound is a lipophilic molecule with poor aqueous solubility. The primary challenge is dissolving it in a manner that is compatible with your in vitro system, such as cell cultures or isolated receptors, without causing solvent-induced toxicity or precipitation of the compound upon dilution into aqueous assay buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]
Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% to avoid significant cytotoxicity.[3] However, the maximum tolerable concentration is cell-line dependent. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents such as ethanol and dimethylformamide (DMF) can also be used to dissolve this compound. The choice of solvent should be carefully considered based on the specific requirements of your assay and the compatibility with your biological system. Always include appropriate vehicle controls when using any organic solvent.
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: Cloudiness or visible particles indicate that the this compound is not fully dissolved. You can try gentle warming of the solution in a 37°C water bath or using mechanical agitation such as vortexing or sonication to facilitate dissolution. If the issue persists, consider filtering the stock solution through a 0.22 µm syringe filter, but be aware that this may reduce the effective concentration if the particles are the compound itself.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
One of the most common problems encountered is the precipitation of this compound when the concentrated stock solution (in an organic solvent) is diluted into an aqueous buffer or cell culture medium. This phenomenon, known as "solvent-shifting," can lead to inaccurate and unreliable experimental results.
Workflow for Troubleshooting Precipitation
Figure 1: A stepwise workflow for troubleshooting this compound precipitation in cell culture.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing appropriate stock solutions for your in vitro assays.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 50 | 148.26 | |
| Dimethylformamide (DMF) | ~30 | ~89.78 | |
| Ethanol | ~20 | ~59.85 | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.93 | |
| 1:8 solution of DMF:PBS (pH 7.2) | ~0.1 | ~0.3 |
Note: The molarity is calculated based on the molecular weight of this compound hydrochloride (337.24 g/mol ). Sonication is recommended to aid dissolution in DMSO.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity of this compound for the GABA-A receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing GABA-A receptors)
-
[³H]Flunitrazepam (or other suitable radioligand for the benzodiazepine binding site)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl)
-
Diazepam (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound from the stock solution in the assay buffer.
-
Incubation: In test tubes, combine the rat brain membranes (e.g., ~2 mg protein), a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM), and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of a known ligand like diazepam (e.g., 10 µM) instead of this compound.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through a dual mechanism of action, primarily targeting the GABAergic system.
Direct Modulation of the GABA-A Receptor
This compound directly binds to the GABA-A receptor, but at a site distinct from that of benzodiazepines. It preferentially interacts with the β2 and β3 subunits of the receptor, acting as a positive allosteric modulator. This enhances the inhibitory effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces neuronal excitability.
References
- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurosteroid Biosynthetic Pathway Changes in Substantia Nigra and Caudate Nucleus in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etifoxine Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the blood-brain barrier (BBB) penetration of Etifoxine.
Introduction to this compound and the Blood-Brain Barrier Challenge
This compound is a non-benzodiazepine anxiolytic drug with a unique dual mechanism of action that makes it a promising therapeutic candidate for various neurological and psychiatric disorders.[1][2] It directly potentiates GABA-A receptor function by binding to β2 or β3 subunits and indirectly modulates these receptors by stimulating the synthesis of neurosteroids via the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1][3][4]
Despite its therapeutic potential, a significant challenge lies in its efficient delivery to the central nervous system (CNS). The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents most drugs from entering the brain. Overcoming this barrier is crucial for maximizing the therapeutic efficacy of this compound. This guide addresses common issues encountered when developing and testing novel delivery systems, such as nanoparticles, to improve this compound's BBB penetration.
This compound's Dual Mechanism of Action
This compound's anxiolytic effects stem from two distinct but complementary pathways that both enhance GABAergic inhibition.
Caption: Dual mechanism of this compound action on the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a tightly regulated interface that separates circulating blood from the brain's extracellular fluid. The BBB's endothelial cells are connected by complex tight junctions and express efflux transporters (like P-glycoprotein) that actively pump many xenobiotics, including potential drugs, out of the brain. For a drug to be effective in the CNS, it must possess the right physicochemical properties to cross this barrier or be engineered into a delivery system that can bypass these restrictions.
Q2: Why are nanoparticles a promising strategy for this compound delivery?
A2: Nanoparticles, typically sub-1µm particles made from polymers or lipids, offer several advantages for CNS drug delivery. They can protect the encapsulated drug (this compound) from degradation, control its release, and be surface-modified with ligands to target specific receptors on the BBB for enhanced transport. This approach can improve the bioavailability of drugs that would otherwise be excluded from the brain.
Q3: What are the key parameters to consider when designing this compound-loaded nanoparticles?
A3: The complete characterization of nanoparticles involves several critical parameters:
-
Particle Size and Distribution: Must be small enough (typically < 200 nm) to circulate without causing embolism and influence cellular uptake.
-
Surface Charge (Zeta Potential): Affects stability in suspension and interactions with biological membranes.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of this compound carried per nanoparticle, impacting dosage.
-
Release Kinetics: The rate at which this compound is released from the nanoparticle is crucial for maintaining therapeutic concentrations.
Q4: Which in vitro BBB model is best for screening my this compound formulation?
A4: The choice of model depends on the experimental goal (e.g., high-throughput screening vs. detailed mechanistic study). Co-culture models and dynamic in vitro models are considered superior for studying drug permeability as they more closely mimic physiological conditions. Simple monolayer cultures are suitable for initial high-throughput screening, while more complex microfluidic "organ-on-a-chip" models offer higher physiological relevance by incorporating shear stress. For robust and predictive data, models using human induced pluripotent stem cell (iPSC)-derived brain endothelial cells are increasingly favored.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and testing phases of this compound delivery systems.
Guide 1: Nanoparticle Formulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | 1. Rapid diffusion of hydrophilic this compound into the aqueous phase during emulsification.2. Poor affinity between the drug and the polymer/lipid matrix.3. Suboptimal process parameters (e.g., sonication power, stirring speed). | 1. For hydrophilic drugs, use a double emulsion (w/o/w) technique.2. Select a polymer with higher affinity for this compound or modify the drug to increase its lipophilicity.3. Systematically optimize formulation parameters. Use a formulation buffer with a stable pH. |
| Particle Aggregation | 1. High nanoparticle concentration.2. Inappropriate surface charge (zeta potential near zero).3. Incorrect storage conditions or buffer composition. | 1. Work with lower, optimized concentrations of nanoparticles.2. Modify the surface with charged polymers (e.g., PEG) to increase electrostatic repulsion.3. Store conjugates at recommended temperatures (e.g., 4°C) and ensure the buffer pH is stable. |
| Inconsistent Particle Size | 1. Poor control over mixing during nano-precipitation.2. Variability in polymer/lipid quality or solvent purity.3. Inconsistent energy input (sonication, homogenization). | 1. Use microfluidic systems for precise control over the mixing process to fine-tune particle size.2. Ensure high purity of all reagents and polymers.3. Calibrate and standardize the energy input for all batches. |
Guide 2: In Vitro BBB Model & Permeability Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low TEER Values | 1. Endothelial cell monolayer is not fully confluent.2. Suboptimal cell culture conditions (media, supplements).3. Use of immortalized cell lines which often form "leaky" barriers. | 1. Allow cells more time to form tight junctions; monitor confluence microscopically.2. Co-culture endothelial cells with astrocytes and/or pericytes to induce tighter barrier properties.3. Use primary brain endothelial cells or iPSC-derived models, which achieve higher TEER values (>200 Ω·cm²). |
| High Permeability of Control Molecules | 1. Compromised barrier integrity (low TEER).2. Paracellular leakage due to gaps between cells.3. Incorrect choice of control molecule (e.g., fluorescein can be an efflux transporter substrate). | 1. Address low TEER issues first (see above).2. Confirm tight junction protein expression (e.g., Claudin-5, ZO-1) via immunocytochemistry.3. Use high-molecular-weight fluorescently-labeled dextrans (e.g., 40 kDa FITC-dextran) as a reliable marker for paracellular permeability. |
| Poor Correlation with In Vivo Data | 1. The in vitro model lacks key components of the neurovascular unit (e.g., pericytes, astrocytes, shear stress).2. Interspecies differences between the cell model (e.g., rodent) and the target species (human).3. The model does not account for active efflux transporters that are present in vivo. | 1. Use advanced models like triple co-cultures or dynamic/microfluidic systems.2. Whenever possible, use human cell-based models (e.g., iPSC-derived) to avoid issues with interspecies extrapolation.3. Characterize the expression and activity of key efflux transporters (e.g., P-gp) in your model. |
Experimental Workflow for Optimizing this compound Delivery
The process of developing and validating a nanoparticle-based delivery system for this compound involves a logical progression from formulation to preclinical testing.
Caption: Workflow for development and testing of this compound nanoparticles.
Detailed Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
(Method: Oil-in-Water (o/w) Emulsification-Solvent Evaporation)
This method is suitable for encapsulating hydrophobic or lipophilic drugs like this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer, Probe sonicator/homogenizer, Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 20 mL) under continuous stirring. Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath for 2-5 minutes. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry (lyophilize) to obtain a powdered form for storage and later use.
Protocol 2: In Vitro BBB Permeability Assay
(Method: Transwell Co-Culture Model)
This assay measures the ability of this compound formulations to cross an endothelial cell barrier.
Materials:
-
Transwell inserts (0.4 µm pore size) for 24-well plates.
-
Human Brain Microvascular Endothelial Cells (hBMECs).
-
Human Astrocytes.
-
Cell culture media and supplements.
-
Fluorescently-labeled dextran (e.g., 4 kDa FITC-dextran) for barrier integrity check.
-
This compound nanoparticle formulation.
-
LC-MS/MS system for quantification.
Procedure:
-
Model Setup (Co-Culture): a. Coat the bottom side of the Transwell insert membrane with an extracellular matrix protein (e.g., collagen). b. Plate astrocytes on the bottom side of the inverted insert and allow them to adhere (approx. 4 hours). c. Place the inserts back into the 24-well plate. d. Coat the top side of the membrane and seed hBMECs into the upper (luminal) compartment. e. Culture for 5-7 days until a high Transendothelial Electrical Resistance (TEER > 150 Ω x cm²) is achieved, indicating barrier formation.
-
Barrier Integrity Test: a. Add FITC-dextran to the luminal (top) compartment. b. After a set time (e.g., 1 hour), take a sample from the abluminal (bottom) compartment and measure fluorescence. Low fluorescence indicates a tight barrier.
-
Permeability Assay: a. Replace the media in both compartments with fresh assay buffer. b. Add the this compound nanoparticle formulation to the luminal compartment. c. At various time points (e.g., 1, 2, 4, 24 hours), collect samples from the abluminal compartment. Replace the collected volume with fresh buffer. d. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculating Apparent Permeability (Papp):
-
The Papp coefficient (cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the abluminal compartment.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of the drug in the luminal compartment.
-
-
Protocol 3: In Vivo Biodistribution Study
(Method: Ex Vivo Organ Analysis in Rodents)
This study determines the tissue distribution of the this compound formulation after systemic administration.
Materials:
-
Laboratory mice or rats.
-
This compound nanoparticle formulation (sterile and suspended in a suitable vehicle like saline).
-
Anesthesia.
-
Surgical tools for dissection.
-
Homogenizer, Centrifuge.
-
LC-MS/MS system for quantification.
Procedure:
-
Administration: Administer the this compound nanoparticle formulation to the animals via intravenous (tail vein) injection. Include a control group receiving free this compound.
-
Time Points: At predetermined time points post-injection (e.g., 30 min, 2 hr, 6 hr, 24 hr), euthanize a cohort of animals (n=3-5 per group).
-
Blood and Tissue Collection: a. Immediately collect blood via cardiac puncture. b. Perfuse the animals with ice-cold saline to remove blood from the organs. c. Carefully dissect major organs: brain, liver, spleen, kidneys, lungs, and heart.
-
Sample Processing: a. Weigh each organ. b. Homogenize each organ in a suitable buffer. c. Process blood to separate plasma. d. Perform a protein precipitation or liquid-liquid extraction on the tissue homogenates and plasma to extract this compound.
-
Quantification: Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the amount of this compound per gram of tissue. b. Express the results as a percentage of the injected dose per gram of tissue (%ID/g). c. Compare the brain uptake of the nanoparticle formulation against the free drug to determine if the delivery strategy was successful.
References
Troubleshooting inconsistent results in Etifoxine behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral experiments involving Etifoxine.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anxiolytic-like effects of this compound in the elevated plus-maze (EPM). What are the potential causes?
A1: Inconsistent results with this compound in the EPM can stem from several factors:
-
Animal Strain: Different mouse strains exhibit varying baseline levels of anxiety and can respond differently to this compound. For instance, BALB/cByJ mice, which show higher innate anxiety, tend to display a more pronounced anxiolytic response to this compound compared to C57BL/6J mice.[1][2] This is potentially due to differences in the expression of GABA-A receptor subunits, particularly the β2 subunit, which is a target of this compound.[1][2]
-
Dosage: The anxiolytic effect of this compound is dose-dependent. While typical anxiolytic doses in rodents range from 25-50 mg/kg, higher doses may lead to sedative effects that can confound the interpretation of EPM data (e.g., reduced overall activity). It is crucial to establish a dose-response curve for your specific strain and experimental conditions.
-
Acclimation and Handling: Insufficient acclimation to the testing room and excessive handling can increase stress levels and mask the anxiolytic effects of the drug. A minimum of 30-60 minutes of acclimation is recommended.[3]
-
Testing Environment: Factors such as lighting conditions, time of day, and noise levels can significantly impact rodent anxiety and behavior in the EPM.
Q2: Our results in the open field test (OFT) are contradictory. Sometimes this compound increases locomotor activity, and other times it has no effect or decreases it. Why?
A2: The effects of this compound on locomotor activity can be complex and are influenced by:
-
Baseline Activity of the Animal: In animals with low baseline exploratory activity, anxiolytic compounds can sometimes lead to an apparent increase in locomotion as the animal is less inhibited to explore. Conversely, at higher doses, the sedative properties of this compound may become more prominent, leading to decreased movement.
-
Dosage: Lower anxiolytic doses (e.g., 25 mg/kg) are less likely to induce sedation, while higher doses (e.g., 50 mg/kg and above) may decrease locomotor activity.
-
Habituation to the Arena: The novelty of the open field is a key component of the test. Repeated exposure can lead to habituation and alter the animal's response to the drug.
-
Animal Strain: As with the EPM, the genetic background of the animals can influence their basal locomotor activity and their response to this compound.
Q3: We are not seeing a consistent anxiolytic effect of this compound in the light-dark box test. What should we check in our protocol?
A3: For the light-dark box test, consider the following:
-
Lighting Conditions: The contrast in illumination between the light and dark compartments is critical. Ensure that the light intensity in the lit chamber is appropriately aversive but not so bright as to cause retinal discomfort, which could suppress all activity. Recommended light levels are typically in the range of 100-400 lux.
-
Apparatus Dimensions: The size of the compartments and the opening between them can influence the exploratory behavior of the animals.
-
Duration of the Test: A standard test duration is 5-10 minutes. A test that is too short may not provide enough time for the animal to explore, while a test that is too long may lead to habituation.
-
Time of Drug Administration: The timing of the behavioral test relative to this compound administration is crucial. Peak plasma concentrations are typically reached within 2-3 hours after oral administration. Testing should be conducted within this window to ensure the drug is at its maximal effect.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability within the Same Treatment Group
-
Problem: Significant variation in behavioral responses among animals receiving the same dose of this compound.
-
Potential Causes & Solutions:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal, particularly with oral gavage or intraperitoneal injections.
-
Social Status: In group-housed animals, social hierarchy can influence stress levels and drug response. Consider single housing for a period before testing, or ensure balanced distribution of dominant and subordinate animals across groups.
-
Underlying Health Issues: Screen animals for any health problems that could affect their behavior.
-
Genetic Drift: If using an inbred strain over many generations, be aware of potential genetic drift. Obtain animals from a reputable vendor.
-
Issue 2: Lack of a Clear Dose-Response Relationship
-
Problem: Increasing doses of this compound do not produce a graded anxiolytic effect.
-
Potential Causes & Solutions:
-
Narrow Therapeutic Window: The anxiolytic effects of this compound may occur within a relatively narrow dose range, with sedative effects emerging at higher doses and masking the anxiolytic properties. Test a wider range of doses, including lower ones.
-
"U-Shaped" Dose-Response Curve: Some compounds exhibit a biphasic or "U-shaped" dose-response curve. Consider that both very low and very high doses may be less effective than an intermediate dose.
-
Metabolic Differences: Individual differences in drug metabolism can lead to varied plasma and brain concentrations of this compound and its active metabolite.
-
Issue 3: Discrepancies Between Different Behavioral Tests
-
Problem: this compound shows anxiolytic effects in one test (e.g., EPM) but not in another (e.g., OFT).
-
Potential Causes & Solutions:
-
Different Anxiety Domains: Different behavioral tests may assess different aspects of anxiety. The EPM is thought to model generalized anxiety, while the light-dark box test may be more sensitive to specific phobias (aversion to bright light).
-
Confounding Factors: A drug's effect in one test might be influenced by factors that are not present in another. For example, the strong vertical component of the EPM (height) is absent in the light-dark box.
-
Serotonergic System Interaction: The anxiolytic effect of this compound may also be modulated by the serotonergic system, specifically via 5-HT2A receptors. The differential involvement of this system in various behavioral paradigms could contribute to discrepant results.
-
Data Presentation: Summary of this compound Effects in Behavioral Models
| Behavioral Test | Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Elevated Plus-Maze | BALB/cByJ Mice | 12.5, 25, 50 | i.p. | Dose-dependent increase in time spent in open arms. | |
| C57BL/6J Mice | 12.5, 25, 50 | i.p. | Less pronounced anxiolytic effect compared to BALB/cByJ mice. | ||
| Open Field Test | Wistar Rats | 50 | i.p. | Increased number of horizontal movements, suggesting no sedative effect at this dose. | |
| Light-Dark Box | BALB/cByJ Mice | 12.5, 25, 50 | i.p. | Significant increase in time spent in the light compartment. | |
| C57BL/6J Mice | 12.5, 25, 50 | i.p. | Weaker anxiolytic effect compared to BALB/cByJ mice. |
Experimental Protocols
Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated 50-70 cm from the floor. The closed arms have walls (e.g., 40 cm high).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
-
Apparatus: A square or circular arena with walls (e.g., 40 cm x 40 cm x 30 cm). The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session with an overhead video camera.
-
-
Parameters to Measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming duration.
-
Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for 5-10 minutes.
-
Record the session with a video camera.
-
-
Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Total distance traveled in the light compartment.
-
Mandatory Visualizations
References
Strategies to minimize Etifoxine off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etifoxine in a cell culture setting. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound has a dual mechanism of action, targeting:
-
GABA-A Receptors: It acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from that of benzodiazepines.[1][2][3] This potentiation of GABAergic neurotransmission is a key contributor to its anxiolytic effects. This compound shows a preference for GABA-A receptors containing β2 or β3 subunits.[4][5]
-
Translocator Protein (18 kDa) (TSPO): Located on the outer mitochondrial membrane, TSPO is involved in neurosteroid synthesis. This compound binding to TSPO is thought to promote the production of neurosteroids like allopregnanolone, which are themselves potent positive allosteric modulators of GABA-A receptors.
Q2: What are the potential off-target effects of this compound in cell culture?
Off-target effects can arise from this compound's interaction with molecules other than its primary targets or from downstream consequences of its primary actions that are not relevant to the intended research question. Potential off-target effects include:
-
Cytotoxicity: At higher concentrations, this compound can induce cell death in various cell lines. This is a critical consideration for determining the appropriate experimental concentration.
-
Altered Gene Expression: this compound has been shown to alter the expression of genes unrelated to its primary anxiolytic mechanism, such as an increase in GABRA1 expression in neuronal cultures.
-
Effects on Cell Morphology and Growth: Researchers have observed changes in neurite outgrowth in PC12 cells, which may be considered an on-target or off-target effect depending on the experimental context.
-
Interaction with other signaling pathways: Chemoreactome analysis suggests that while this compound has lower interaction with serotonin, acetylcholine, and adrenergic receptors compared to benzodiazepines, some level of interaction cannot be entirely ruled out.
Q3: How can I distinguish between GABA-A receptor-mediated and TSPO-mediated effects of this compound in my cell culture model?
Several strategies can be employed to dissect these two pathways:
-
Pharmacological Blockade: Use the selective TSPO antagonist PK11195 to block the effects of this compound on neurosteroid synthesis. Any remaining effects can be attributed to its direct action on GABA-A receptors.
-
Genetic Knockdown/Knockout:
-
Use siRNA or shRNA to specifically knockdown the expression of GABA-A receptor subunits (e.g., β2 or β3) in your cell line. A diminished response to this compound in these cells would indicate a GABA-A receptor-mediated effect.
-
Employ CRISPR/Cas9 to create a complete knockout of the TSPO gene. The absence of a response to this compound in these knockout cells would point to a TSPO-dependent mechanism.
-
-
Cell Line Selection: Utilize cell lines with well-characterized expression levels of GABA-A receptor subunits and TSPO. Comparing the effects of this compound across these different cell lines can provide insights into its mechanism of action.
Q4: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. Based on the literature:
-
For electrophysiological studies on GABA-A receptors, concentrations in the micromolar range (e.g., 1-20 µM) are often used.
-
For studies on neurosteroidogenesis and neurotrophic effects, concentrations ranging from nanomolar to low micromolar have been reported.
-
It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High levels of cell death or cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or resazurin) to determine the IC50 value and select a non-toxic concentration for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control. | |
| Contamination of cell culture. | Check for microbial contamination (e.g., bacteria, fungi, mycoplasma). | |
| Inconsistent or unexpected results | Off-target effects of this compound. | Use pharmacological inhibitors (e.g., PK11195 for TSPO) or genetic knockdown/knockout approaches to isolate the on-target effects. |
| Cell line heterogeneity or genetic drift. | Use low-passage number cells and ensure cell line authenticity through methods like STR profiling. | |
| Instability of this compound in culture medium. | Prepare fresh this compound solutions for each experiment and minimize exposure to light. | |
| No observable effect of this compound | Low expression of target receptors (GABA-A or TSPO). | Verify the expression of GABA-A receptor subunits (especially β2 and β3) and TSPO in your cell line using techniques like qPCR or Western blotting. |
| Incorrect drug concentration. | Re-evaluate your dose-response curve and consider a wider range of concentrations. | |
| Inactivation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with its primary targets.
Table 1: Binding Affinities and Potencies of this compound
| Target | Parameter | Value | Cell/Tissue Type | Reference |
| GABA-A Receptor | IC50 ([³⁵S]TBPS displacement) | 6.7 ± 0.8 µM | Rat cortical membranes | |
| GABA-A Receptor (α1β2γ2s) | EC50 (GABA potentiation) | 7.5 ± 0.9 µM | Xenopus oocytes | |
| TSPO | IC50 ([³H]PK11195 displacement) | 27.3 ± 1.0 µM | Rat heart homogenates | |
| TSPO | Ki | 7.8 µM (95% CI 4.5–14.6 µM) | Human brain tissue |
Experimental Protocols
1. Protocol for Assessing this compound-Induced Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
2. Protocol for siRNA-Mediated Knockdown of GABA-A Receptor β3 Subunit
This protocol is a general guideline adapted from commercially available siRNA transfection protocols.
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium and serum-free medium
-
siRNA targeting the GABA-A receptor β3 subunit (and a non-targeting control siRNA)
-
siRNA transfection reagent
-
Opti-MEM or other reduced-serum medium
-
6-well plates
-
Reagents for qPCR or Western blotting to validate knockdown
Procedure:
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each siRNA condition (target and control):
-
Tube A: Dilute the siRNA duplex (e.g., 20-80 pmol) in 100 µL of serum-free medium.
-
Tube B: Dilute the transfection reagent (e.g., 2-8 µL) in 100 µL of serum-free medium.
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture, mix gently, and overlay onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.
-
After incubation, add 1 mL of complete medium containing 2x the normal serum concentration without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with your this compound experiment.
-
Validate the knockdown efficiency by measuring the mRNA or protein levels of the GABA-A receptor β3 subunit using qPCR or Western blotting, respectively.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for investigating this compound's effects.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. gabarx.com [gabarx.com]
- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Non-Benzodiazepine Anxiolytic Drug this compound Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for transfection of siRNA [qiagen.com]
Improving the stability of Etifoxine in solution for long-term experiments
For researchers, scientists, and drug development professionals utilizing Etifoxine in long-term experiments, maintaining its stability in solution is paramount for reproducible and reliable results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | This compound is sparingly soluble in aqueous solutions. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to crash out of solution. | 1. Reduce Final Concentration: Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit (approximately 0.1 mg/mL in a 1:8 DMF:PBS solution)[1]. 2. Modify Dilution Method: Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations. 3. Adjust pH: The solubility of this compound is pH-dependent. Adjusting the pH of the buffer to a slightly more acidic condition (e.g., pH 6.8-7.0) may improve solubility, but this must be compatible with your experimental system[2]. 4. Use of Solubilizing Agents: Consider using excipients like cyclodextrins to prepare the in vivo formulation, which can enhance the aqueous solubility of poorly soluble drugs[3][4][5]. |
| Solution discoloration (e.g., turning yellow/brown) | This may indicate degradation of this compound, particularly due to oxidation or photolysis. | 1. Protect from Light: Prepare and store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions. Aqueous solutions of this compound are not recommended for storage for more than one day. 3. Consider Antioxidants: For long-term experiments, the addition of antioxidants such as ascorbic acid may help to mitigate oxidative degradation, although specific data for this compound is limited. This would require validation for your specific experimental setup. |
| Inconsistent experimental results | This could be due to the degradation of this compound in the working solution over the course of the experiment, leading to a decrease in the effective concentration. | 1. Verify Stock Solution Integrity: If using frozen stock solutions, ensure they have not undergone excessive freeze-thaw cycles. While many compounds are stable for several cycles, it is good practice to aliquot stock solutions into smaller, single-use volumes. 2. Assess Stability Under Experimental Conditions: If possible, perform a stability study of your working solution under your specific experimental conditions (e.g., temperature, light exposure) by analyzing its concentration at the beginning and end of the experiment using a validated HPLC method. 3. Prepare Fresh Working Solutions: For long-duration experiments, consider replacing the working solution with a freshly prepared one at regular intervals. |
| Cell toxicity or unexpected biological effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects or be toxic at higher concentrations. | 1. Minimize Final Solvent Concentration: For in vitro cell culture experiments, especially with sensitive cell types like primary neurons, the final concentration of DMSO should be kept as low as possible. A final concentration of ≤ 0.5% is generally tolerated by most cell lines, but for primary neurons, it is recommended to keep the concentration at or below 0.1% to avoid cytotoxic effects. 2. Include a Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the this compound-treated groups to account for any solvent-induced effects. |
Frequently Asked Questions (FAQs)
Preparation and Storage of this compound Solutions
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). DMSO is a commonly used solvent for preparing high-concentration stock solutions.
Q2: What is the recommended concentration for a stock solution?
A2: A stock solution can be prepared by dissolving this compound in DMSO at a concentration of 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 3.01 mg of this compound (MW: 300.79 g/mol ) in 1 mL of DMSO.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the solid form of this compound at -20°C, where it is stable for at least two years. Once dissolved in DMSO, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. While many compounds in DMSO are stable for years at -20°C, it is good practice to minimize the duration of storage.
Q4: How do I prepare a working solution for my cell culture experiment?
A4: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated. However, for sensitive cells like primary neurons, it is advisable to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Stability and Degradation
Q5: How stable is this compound in aqueous solutions?
A5: this compound is sparingly soluble and has limited stability in aqueous solutions. It is recommended to use aqueous solutions of this compound on the same day they are prepared. The stability of this compound is pH-dependent, with increased degradation observed in acidic and basic conditions.
Q6: What are the main degradation pathways for this compound?
A6: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. It is relatively stable under thermal stress. The degradation products are referred to as DPA, DPB, DPC, and DPD, with different combinations forming under different stress conditions.
Q7: Can I do anything to improve the stability of this compound in my long-term experiments?
A7: To improve stability, you should:
-
Protect the solution from light.
-
Prepare solutions fresh whenever possible.
-
For in vivo studies, consider using formulation strategies like cyclodextrins to improve solubility and potentially stability.
-
While not specifically documented for this compound, the use of antioxidants could be explored to mitigate oxidative degradation, but this would require validation.
Quantitative Data on this compound Stability
The following table summarizes the known stability of this compound under various stress conditions based on forced degradation studies. Quantitative kinetic data across a range of pH and temperatures are not extensively available in the public domain.
| Stress Condition | Observations | Degradation Products Formed | Reference |
| Acidic Hydrolysis | Susceptible to degradation. | DPA, DPB | |
| Basic Hydrolysis | Shows degradation. | DPA, DPB, DPC | |
| Oxidative Stress | Extensive degradation. | DPA, DPB, DPC, DPD | |
| Thermal Stress | Relatively stable. | DPA | |
| Photolytic Stress | Undergoes degradation upon exposure to UV light. | DPA, DPB |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.01 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound and the final concentration of DMSO you require for your experiment. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.1% for primary neurons).
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to your cell cultures.
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its effects through a dual mechanism, acting on both the GABA-A receptor and the translocator protein (TSPO).
Caption: Dual mechanism of this compound's anxiolytic action.
Workflow for Assessing this compound Solution Stability
This workflow outlines the key steps to assess the stability of your prepared this compound solution under your specific experimental conditions.
Caption: Workflow for this compound solution stability assessment.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avensonline.org [avensonline.org]
- 5. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
Etifoxine Dosage Adjustment: A Technical Guide to Mitigating Sedative Side Effects in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on adjusting Etifoxine dosage to minimize sedative side effects in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from benzodiazepines?
A1: this compound exhibits a dual mechanism of action, distinguishing it from classical benzodiazepines. It directly modulates GABA-A receptors and also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1] This binding to TSPO stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.[2] Unlike benzodiazepines that primarily bind to the interface of α and γ subunits of the GABA-A receptor, this compound is thought to interact with the β2 or β3 subunits.[2][3][4] This different binding site may contribute to its anxiolytic effects with a reduced incidence of sedation and cognitive impairment compared to benzodiazepines.
Q2: At what dosages are the anxiolytic effects of this compound typically observed in rodent models?
A2: The anxiolytic effects of this compound in rodents are generally observed in the range of 25-50 mg/kg for intraperitoneal (i.p.) administration. In rats, doses of 25-50 mg/kg (i.p.) have been shown to reduce anxiety-like behaviors. Similarly, in mice, anxiolytic effects are reported at doses of 40-50 mg/kg (i.p.).
Q3: Is sedation a common side effect of this compound in animal studies?
A3: Sedation is not a common side effect of this compound at therapeutic anxiolytic doses in animal models. Multiple studies have demonstrated that this compound can produce anxiolytic effects without causing significant sedation or impairing locomotor activity. However, sedative effects can emerge at higher doses.
Q4: How does the route of administration (oral vs. intraperitoneal) affect the sedative potential of this compound?
A4: Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract and has a high bioavailability of approximately 90%. While direct comparative studies on the sedative threshold for oral versus intraperitoneal routes in the same animal model are not extensively detailed in the provided results, the high oral bioavailability suggests that effective brain concentrations can be reached via this route. The time to peak plasma concentration after oral administration is 2 to 3 hours. Researchers should consider this pharmacokinetic profile when designing experiments and timing behavioral tests.
Troubleshooting Guide: Managing Sedation in Animal Experiments
Issue: I am observing sedation or decreased locomotor activity in my animals after this compound administration. What steps can I take to mitigate this?
Solution:
If you observe sedation, it is likely that the current dosage is too high for the specific animal strain, sex, or experimental conditions. Here is a systematic approach to troubleshoot and minimize sedative side effects:
-
Verify Dosage and Administration:
-
Double-check your calculations for the dose administered.
-
Ensure the administration technique (e.g., intraperitoneal injection) is performed correctly to avoid accidental administration into other tissues.
-
-
Conduct a Dose-Response Study:
-
If you are starting a new series of experiments, a pilot dose-response study is highly recommended.
-
Based on literature, a suggested starting point for i.p. administration is 25 mg/kg.
-
Include a range of doses (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg, and 75 mg/kg) to identify the optimal dose that provides anxiolysis without sedation for your specific model.
-
-
Adjust the Dosage:
-
If sedation is observed at a dose like 50 mg/kg, consider reducing the dose to a lower effective anxiolytic dose, such as 25 mg/kg.
-
One study in mice indicated that sedative effects became apparent at doses exceeding 60 mg/kg i.p.
-
-
Consider the Timing of Behavioral Testing:
-
After i.p. administration, peak brain concentrations are reached relatively quickly. Behavioral testing is often conducted 30 minutes post-injection.
-
For oral administration, the time to peak concentration is longer (2-3 hours), so behavioral testing should be adjusted accordingly.
-
-
Evaluate the Vehicle/Formulation:
-
Ensure that the vehicle used to dissolve this compound is inert and not contributing to the observed effects. Common vehicles include saline with a small amount of a solubilizing agent like Tween 80.
-
Always include a vehicle-only control group in your experiments.
-
Data Presentation
Table 1: Dose-Response Data for this compound in Rodent Models (Intraperitoneal Administration)
| Animal Model | Dose (mg/kg, i.p.) | Observed Effect | Citation(s) |
| Mouse | 12.5 - 25 | Reduction in alcohol withdrawal-induced tremors | |
| Mouse | 25 - 50 | No effect on spontaneous locomotor activity or ataxia | |
| Mouse | 40 - 50 | Anxiolytic-like effects | |
| Mouse | > 60 | Sedative effect observed | |
| Rat | 25 - 50 | Reduction in stress-induced hyperthermia | |
| Rat | 50 | No impairment of locomotor activity |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Anxiolytic and Sedative Effects of this compound
-
Animals: Use a sufficient number of animals (e.g., 8-10 per group) for statistical power.
-
Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: this compound (e.g., 25 mg/kg, i.p.)
-
Group 4: this compound (e.g., 50 mg/kg, i.p.)
-
Group 5: this compound (e.g., 75 mg/kg, i.p.)
-
-
Administration: Administer the assigned treatment via intraperitoneal injection.
-
Behavioral Testing:
-
Anxiety Assessment (e.g., Elevated Plus Maze or Light-Dark Box): Conduct the test 30 minutes post-injection. Record parameters such as time spent in open arms/light compartment and number of entries.
-
Sedation/Locomotor Activity Assessment (e.g., Open Field Test or Actimeter): Immediately following the anxiety test, place the animal in the open field arena. Record total distance traveled, rearing frequency, and time spent immobile for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
Visualizations
References
- 1. This compound for pain patients with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Surgical Procedures for Local Etifoxine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with local Etifoxine administration for peripheral nerve regeneration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during surgical and experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation and implantation of local this compound delivery systems.
Issue 1: Inconsistent Drug Release from Hydrogel-Based Delivery System
-
Question: We are observing a high initial burst release of this compound followed by a rapid decline in concentration from our hydrogel implant. How can we achieve a more sustained and controlled release profile?
-
Answer: A significant burst release is a common challenge in hydrogel-based drug delivery[1][2][3]. This is often due to a large amount of the drug being adsorbed on the surface of the hydrogel or weakly entrapped within the polymer matrix. Here are several strategies to achieve a more controlled, sustained release:
-
Incorporate Microspheres: Encapsulate this compound within biodegradable microspheres, such as those made from Poly(lactic-co-glycolic acid) (PLGA), before incorporating them into the hydrogel[4][5]. The microspheres provide an additional barrier to diffusion, significantly smoothing the release profile.
-
Optimize Hydrogel Crosslinking: Increase the crosslinking density of your hydrogel. A more densely crosslinked network will slow the diffusion of the encapsulated drug. This can be achieved by adjusting the concentration of the crosslinking agent or the duration of the crosslinking process.
-
Modify this compound Formulation: Consider using a less soluble form of this compound, if available, or creating a particulate suspension of the drug within the hydrogel rather than a solution. Particulate drugs will dissolve more slowly, leading to a more sustained release.
-
Characterize Release Kinetics In Vitro: Before in vivo implantation, thoroughly characterize the release profile of your this compound-loaded hydrogel in a simulated physiological environment (e.g., phosphate-buffered saline at 37°C). This will allow you to optimize the formulation and predict the in vivo performance.
-
Issue 2: Dislodgement or Migration of the Nerve Guidance Conduit
-
Question: Following implantation of an this compound-loaded nerve guidance conduit in a rat sciatic nerve gap model, we have observed cases of conduit migration from the repair site. What surgical refinements can prevent this?
-
Answer: Conduit dislodgement can lead to a complete failure of the nerve to regenerate across the gap. Proper surgical technique is critical for ensuring the stability of the implant.
-
Suture Technique: The conduit should be sutured to the epineurium of both the proximal and distal nerve stumps. Use a sufficient number of fine, non-absorbable microsutures (e.g., 9-0 or 10-0 nylon) to secure the conduit in place. Ensure the sutures pass through the conduit wall and the epineurium without damaging the underlying nerve fascicles. The nerve end should be secured approximately 1-2 mm inside the conduit.
-
Fibrin Glue Application: A small amount of fibrin glue can be applied at the junction of the nerve stumps and the conduit to provide additional adhesion and sealing. This can also help to prevent the leakage of locally delivered this compound.
-
Minimize Tension: Ensure the nerve repair is tension-free. If there is tension, the nerve stumps may retract, pulling out of the conduit. If a tension-free repair is not possible with a straight conduit, consider using a nerve autograft in combination with the local this compound delivery system.
-
Careful Handling Post-Surgery: Be meticulous in handling the animal post-operatively to avoid excessive movement or stress on the surgical site that could lead to mechanical failure of the repair.
-
Issue 3: Poor Axonal Regeneration Despite Local this compound Delivery
-
Question: Histological analysis shows a low number of myelinated axons regenerating through our this compound-eluting conduit, and functional recovery is poor. What are the potential causes and solutions?
-
Answer: If local this compound delivery is not producing the expected pro-regenerative effects, several factors related to the delivery system and the surgical model should be considered:
-
Sub-therapeutic this compound Concentration: The concentration of this compound at the nerve gap may be too low. This could be due to rapid degradation of the drug, insufficient loading into the delivery system, or a release rate that is too slow.
-
Solution: Verify the bioactivity of the released this compound. The stability of this compound can be affected by factors such as pH, temperature, and oxidation. Ensure your fabrication process for the delivery system does not degrade the drug. Increase the initial loading dose of this compound in your conduit or hydrogel, based on in vitro release studies.
-
-
Inappropriate Release Kinetics: The timing of drug availability is crucial. A sustained release over several weeks is generally considered beneficial for supporting the entire process of axonal regeneration and myelination.
-
Solution: Re-evaluate your delivery system to ensure it provides sustained release for at least 4 weeks. A combination of a small initial burst to support early axonal sprouting followed by a longer period of sustained release may be optimal.
-
-
Critical-Sized Nerve Gap: If the nerve gap is too large (typically >10 mm in rats), a hollow conduit, even with this compound, may not be sufficient to support regeneration.
-
Solution: For critical-sized defects, consider incorporating other supportive elements within the conduit, such as aligned electrospun fibers to provide guidance cues for regenerating axons, or Schwann cells to create a more pro-regenerative microenvironment.
-
-
Inflammatory Response to the Implant: The biomaterial of the conduit itself might be causing a significant foreign body reaction, leading to inflammation and scar tissue formation that can impede axonal growth.
-
Solution: Ensure the chosen biomaterial (e.g., PLGA, collagen, chitosan) is highly biocompatible and has a degradation rate that matches the rate of nerve regeneration. Histologically assess the inflammatory response around the implanted conduit.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of local this compound administration over systemic delivery for peripheral nerve regeneration?
A1: The primary advantage of local delivery is the ability to achieve a high therapeutic concentration of this compound directly at the site of nerve injury while minimizing systemic exposure and potential side effects. Systemic administration of neuroprotective drugs often requires high doses to ensure an effective concentration reaches the target nerve, which can lead to off-target effects. For instance, studies with the immunosuppressant FK506, which also promotes nerve regeneration, have shown that local delivery can match the regenerative efficacy of systemic administration without causing systemic immunosuppression or toxicity. This targeted approach is particularly beneficial for drugs like this compound, allowing its neuro-regenerative properties to be harnessed with greater safety and efficiency.
Q2: What are the most promising biomaterials for creating an this compound-releasing nerve guidance conduit?
A2: Several biodegradable and biocompatible polymers are well-suited for this purpose. The choice of material depends on the desired release kinetics, mechanical properties, and degradation rate.
-
Poly(lactic-co-glycolic acid) (PLGA): PLGA is widely used for controlled drug delivery due to its tunable degradation rate (from weeks to months) and its approval by the FDA for various medical applications. It can be fabricated into porous conduits or microspheres for encapsulating this compound.
-
Collagen: As a major component of the natural extracellular matrix of nerves, collagen offers excellent biocompatibility and promotes cell adhesion and growth. Commercially available collagen nerve conduits (e.g., NeuraGen®) could potentially be loaded with this compound-containing hydrogels or microspheres.
-
Chitosan: This natural polymer derived from chitin has been shown to support nerve regeneration. It is biodegradable and has antimicrobial properties. Chitosan can be formed into hydrogels or conduits for local drug delivery.
-
Hydrogels (e.g., Fibrin, Hyaluronic Acid): Hydrogels can be used to fill the lumen of a nerve guidance conduit and serve as a reservoir for this compound. Fibrin, in particular, is a natural part of the wound healing process and can be used as a delivery vehicle for drug-loaded microspheres.
Q3: How long should the local delivery of this compound be sustained for optimal nerve regeneration?
A3: While specific data for this compound is not yet available, studies on other neurotrophic factors and pro-regenerative drugs suggest that a sustained release for a period of at least 4 to 8 weeks is beneficial. This duration covers the critical phases of nerve regeneration, including Schwann cell proliferation and migration, axonal extension across the nerve gap, and subsequent myelination. An initial burst release in the first few days may be advantageous to support neuronal survival and initial sprouting, followed by a lower, sustained dose to support the subsequent stages of regeneration.
Q4: Can local this compound administration be combined with other therapeutic strategies?
A4: Yes, a combinatorial approach is a very promising avenue for enhancing peripheral nerve repair. Local this compound delivery could be combined with:
-
Cell-based therapies: Co-delivery of this compound with Schwann cells or mesenchymal stem cells within a nerve guidance conduit can provide both pharmacological and cellular support for regeneration.
-
Other neurotrophic factors: A multi-drug delivery system could be designed to release this compound in combination with growth factors like Nerve Growth Factor (NGF) or Glial Cell-Derived Neurotrophic Factor (GDNF) in a synergistic or sequential manner.
-
Electrical stimulation: Intraoperative electrical stimulation of the proximal nerve stump has been shown to accelerate axonal regeneration. This could be used in conjunction with an implanted this compound delivery system to provide both acute and long-term pro-regenerative signals.
Data Presentation
The following tables summarize quantitative data from studies on local drug delivery for peripheral nerve regeneration. Note: Data for this compound in local delivery systems is not currently available in the literature. The data presented for other neurotrophic agents serves as a reference for expected outcomes and parameters to measure in this compound experiments.
Table 1: Comparison of Local vs. Systemic Delivery of FK506 in a Rat Nerve Allograft Model
| Parameter | Local FK506 Delivery (Microspheres in Fibrin Gel) | Systemic FK506 Delivery (2 mg/kg/day IP) | No Treatment (Allograft) | Autograft (Control) | Reference |
| Motor Neuron Regeneration | No significant difference from Systemic or Autograft | No significant difference from Local or Autograft | Significantly lower than all other groups | Gold Standard | |
| Sensory Neuron Regeneration | No significant difference from Systemic or Autograft | No significant difference from Local or Autograft | Significantly lower than all other groups | Gold Standard | |
| Myelinated Axon Count | Comparable to Systemic and Autograft groups | Comparable to Local and Autograft groups | Significantly lower than all other groups | Gold Standard | |
| Serum FK506 Levels | Undetectable | Therapeutic levels detected | N/A | N/A | |
| Systemic Side Effects | None observed | Immunosuppression | N/A | N/A |
Table 2: In Vitro Release Kinetics of Neurotrophic Factors from PLGA Microspheres
| Neurotrophic Factor | Delivery System | Initial Burst Release (First 24h) | Sustained Release Duration | Total Cumulative Release | Reference |
| Nerve Growth Factor (NGF) | PLGA Microspheres | ~25-30% | > 28 days | ~70-80% | |
| GDNF | PLGA Microspheres | ~35% | > 56 days | ~60% | |
| FK506 | PLGA Microspheres in Fibrin Gel | ~15-20% | > 35 days | ~80% |
Experimental Protocols
This section provides a detailed, synthesized methodology for a key experiment involving the local administration of this compound using a drug-eluting nerve guidance conduit. This protocol is based on established methods for similar drugs in rodent models.
Protocol: Local this compound Delivery via PLGA Microsphere-Loaded Fibrin Hydrogel in a Collagen Conduit for Rat Sciatic Nerve Transection Repair
1. Preparation of this compound-Loaded PLGA Microspheres:
-
Use a double emulsion solvent evaporation technique (w/o/w) to encapsulate this compound into PLGA microspheres.
-
Dissolve this compound in an appropriate solvent to form the inner aqueous phase.
-
Dissolve PLGA (e.g., 50:50 lactide:glycolide ratio) in a volatile organic solvent like dichloromethane (DCM) to create the oil phase.
-
Emulsify the inner aqueous phase in the oil phase using sonication to create the primary emulsion.
-
Disperse this primary emulsion into a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and sonicate again to form the double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.
-
Collect the microspheres by centrifugation, wash several times with deionized water to remove residual PVA, and then lyophilize for storage.
-
Characterize the microspheres for size, morphology (using scanning electron microscopy), drug loading efficiency, and in vitro release kinetics.
2. Surgical Procedure (Rat Sciatic Nerve Transection Model):
-
Anesthetize an adult male Sprague-Dawley rat (250-300g) with isoflurane. Maintain aseptic surgical conditions throughout the procedure.
-
Make a skin incision on the lateral aspect of the mid-thigh. Carefully dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Create a 10 mm nerve defect by transecting the sciatic nerve and removing a segment. This creates a critical-sized gap that will not regenerate without intervention.
-
Prepare the this compound-fibrin hydrogel immediately prior to implantation. Mix the lyophilized this compound-loaded PLGA microspheres with a solution of fibrinogen.
-
Select a commercially available, biodegradable collagen nerve guidance conduit (e.g., NeuraGen®) with an internal diameter slightly larger than the nerve diameter.
-
Suture the proximal nerve stump to one end of the collagen conduit using 9-0 nylon epineurial sutures. Insert the nerve stump approximately 2 mm into the conduit.
-
Using a fine needle syringe, carefully inject the this compound-fibrinogen-microsphere solution into the conduit. Then, inject a solution of thrombin to induce polymerization of the fibrinogen into a stable fibrin hydrogel, thus entrapping the microspheres within the conduit.
-
Suture the distal nerve stump into the other end of the conduit, again ensuring a 2 mm insertion length and a tension-free repair.
-
Close the muscle layer with absorbable sutures and the skin with wound clips or sutures.
-
Provide post-operative care, including analgesics and monitoring for signs of infection or distress.
3. Post-Operative Evaluation (at 4, 8, and 12 weeks):
-
Functional Recovery: Perform walking track analysis weekly to calculate the Sciatic Functional Index (SFI).
-
Electrophysiology: At the terminal time point, perform electrophysiological studies by stimulating the nerve proximal to the repair and recording compound muscle action potentials (CMAPs) from the tibialis anterior muscle.
-
Histomorphometry: After electrophysiology, perfuse the animal and harvest the nerve graft. Process the tissue and obtain cross-sections from the midpoint of the conduit. Stain with osmium tetroxide and toluidine blue to quantify the number of myelinated axons, axon diameter, and myelin sheath thickness.
-
Immunohistochemistry: Perform staining for markers such as neurofilament (for axons) and S100 (for Schwann cells) to assess the cellular composition of the regenerated nerve cable.
Mandatory Visualizations
Diagram 1: Signaling Pathways of this compound
Caption: Dual mechanism of this compound action on the GABA-A receptor.
Diagram 2: Experimental Workflow for Local this compound Administration
Caption: Workflow for testing local this compound delivery in a rat model.
Diagram 3: Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for poor nerve regeneration outcomes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Strategies for Targeted Delivery to the Peripheral Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for Targeted Delivery to the Peripheral Nerve [frontiersin.org]
- 4. Recent Advances in Polymeric Drug Delivery Systems for Peripheral Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered hydrogels for peripheral nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
Etifoxine Response Variability in Animal Strains: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the variability in etifoxine response across different animal strains. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing different anxiolytic effects of this compound in our mouse strains. Why might this be happening?
A1: The variability in this compound's anxiolytic effects between mouse strains is likely due to genetic differences in the expression of its molecular targets. Notably, the anxiolytic and anticonvulsant effects of this compound are more pronounced in BALB/cByJ mice compared to C57BL/6J mice.[1] This difference has been linked to a higher expression of the β2 subunit of the GABA-A receptor in specific brain regions of BALB/cByJ mice.[1]
Q2: What is the underlying mechanism for the differential response to this compound observed between BALB/cByJ and C57BL/6J mice?
A2: The differential response is primarily attributed to variations in the GABAergic system. BALB/cByJ mice, which exhibit a higher baseline anxiety level, have been shown to have approximately 25% higher mRNA and 10% higher protein expression of the GABA-A receptor β2 subunit in the anterodorsal nucleus of the thalamus and the CA3 field of the hippocampus compared to C57BL/6J mice.[1] Since this compound acts as a positive allosteric modulator of GABA-A receptors with a preference for β2 and β3 subunits, the higher abundance of the β2 subunit in BALB/cByJ mice likely leads to a more robust potentiation of GABAergic inhibition and, consequently, a stronger anxiolytic effect.[1][2] No significant differences in the expression of the β3 subunit were observed between these strains.
Q3: Does the pharmacokinetics of this compound differ between BALB/cByJ and C57BL/6J mice?
A3: No significant differences in the brain-to-plasma concentration ratios of this compound have been found between BALB/cByJ and C57BL/6J mice, suggesting that the observed differences in pharmacological response are not due to altered drug disposition.
Q4: What is the dual mechanism of action of this compound?
A4: this compound exerts its effects through two primary mechanisms:
-
Direct Allosteric Modulation of GABA-A Receptors: this compound binds to a site on the GABA-A receptor complex, likely at the interface of the β2 or β3 subunits, to potentiate the action of GABA. This is distinct from the benzodiazepine binding site.
-
Indirect Modulation via Neurosteroid Synthesis: this compound interacts with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.
Q5: Are there known differences in this compound response in rat strains?
A5: Yes, this compound has demonstrated anxiolytic-like effects in Wistar rats. Studies have shown that this compound can attenuate stress-induced hyperthermia and reduce fear-conditioned freezing behavior and colonic motility in this strain. In male Wistar rats, this compound has also been shown to increase locomotor activity at a dose of 50 mg/kg. Furthermore, this compound administration in rats leads to a dose-dependent increase in the plasma and brain concentrations of neurosteroids like pregnenolone, progesterone, and allopregnanolone. While direct comparative studies on this compound's efficacy between different rat strains like Wistar and Sprague-Dawley are less documented in the readily available literature, variability is expected due to known inter-strain differences in neurochemistry and pharmacology.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant anxiolytic effect observed in any strain. | 1. Suboptimal Dose: The dose of this compound may be too low to elicit a response. 2. Timing of Administration: The time between drug administration and behavioral testing may not align with the peak plasma concentration (Tmax). 3. Route of Administration: The chosen route may result in poor bioavailability. 4. High Baseline Anxiety: In strains with very low baseline anxiety, a floor effect may prevent the detection of anxiolytic effects. | 1. Conduct a dose-response study: Test a range of this compound doses (e.g., 12.5, 25, 50 mg/kg for rats) to determine the optimal effective dose for your strain. 2. Adjust timing: The Tmax for this compound is approximately 2-3 hours after oral administration. Ensure your behavioral testing window aligns with this. 3. Consider alternative routes: Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies with this compound. 4. Use appropriate control strains: Select strains with a known moderate level of anxiety for initial screening. |
| High variability in response within the same strain. | 1. Inconsistent Handling: Stress from inconsistent or rough handling can significantly impact anxiety levels and drug response. 2. Environmental Factors: Differences in lighting, noise, and housing conditions can introduce variability. 3. Sex Differences: Males and females can respond differently to anxiolytic drugs. | 1. Standardize handling procedures: Ensure all experimenters handle the animals gently and consistently. Acclimatize animals to the testing room for at least 30-60 minutes before the experiment. 2. Control the environment: Maintain consistent lighting levels, minimize noise, and use standardized caging. 3. Test sexes separately: Analyze data from male and female animals separately to identify any sex-specific effects. |
| Sedative effects are confounding the anxiolytic readout. | 1. High Dose: Higher doses of this compound (e.g., above 60 mg/kg in mice) can induce sedation, which can be misinterpreted as an anxiolytic effect (e.g., reduced movement in an open field test). | 1. Assess locomotor activity: Always include a measure of general locomotor activity (e.g., total distance traveled in the elevated plus maze or open field test) to distinguish between anxiolysis and sedation. 2. Lower the dose: If sedation is observed, reduce the dose of this compound. |
| Unexpected or contradictory results between different anxiety tests. | 1. Different Anxiety Domains: Behavioral tests assess different facets of anxiety. For example, the elevated plus maze measures anxiety related to open spaces and height, while the light-dark box assesses aversion to brightly lit areas. A compound may be effective in one domain but not another. | 1. Use a battery of tests: Employing multiple behavioral paradigms can provide a more comprehensive assessment of the anxiolytic profile of this compound. 2. Careful interpretation: Acknowledge the specific aspects of anxiety measured by each test when interpreting the results. |
Quantitative Data Summary
Table 1: Differential Anxiolytic and Anticonvulsant Effects of this compound in Mouse Strains
| Parameter | BALB/cByJ Mice | C57BL/6J Mice | Reference |
| Anxiolytic Effect (Elevated Plus Maze) | More pronounced increase in open arm time and entries | Less pronounced effect | |
| Anxiolytic Effect (Light/Dark Box) | More pronounced increase in time spent in the light compartment | Less pronounced effect | |
| Anticonvulsant Effect (t-butylbicyclophosphorothionate-induced convulsions) | More pronounced protection | Less pronounced protection |
Table 2: GABA-A Receptor β2 Subunit Expression in Mouse Brain
| Brain Region | Relative Expression (BALB/cByJ vs. C57BL/6J) | Reference |
| Anterodorsal Nucleus of the Thalamus (mRNA) | ~25% higher in BALB/cByJ | |
| CA3 Field of Hippocampus (mRNA) | ~25% higher in BALB/cByJ | |
| Anterodorsal Nucleus of the Thalamus (Protein) | ~10% higher in BALB/cByJ | |
| CA3 Field of Hippocampus (Protein) | ~10% higher in BALB/cByJ |
Table 3: this compound Effects on Locomotor Activity and Neurosteroid Levels in Wistar Rats
| Parameter | Dose | Effect | Reference |
| Horizontal Locomotor Activity | 50 mg/kg (i.p.) | Significant increase on day 7 and 14 of treatment | |
| Plasma Pregnenolone | 50 mg/kg | Increased concentration | |
| Brain Pregnenolone | 50 mg/kg | Increased concentration | |
| Plasma Progesterone | 50 mg/kg | Increased concentration | |
| Brain Progesterone | 50 mg/kg | Increased concentration | |
| Plasma Allopregnanolone | 50 mg/kg | Increased concentration | |
| Brain Allopregnanolone | 50 mg/kg | Increased concentration |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Species/Strain | Value | Reference |
| Time to Maximum Concentration (Tmax) | Human (oral) | 2-3 hours | |
| Half-life (t1/2) | Human (oral) | ~6 hours | |
| Half-life of active metabolite (diethyl-etifoxine) | Human (oral) | ~20 hours | |
| IC50 for inhibiting [3H]PK11195 binding (TSPO) | Rat (forebrain membranes) | 18.3 ± 1.2 µM |
Detailed Experimental Protocols
Elevated Plus Maze (EPM) for Mice
Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.
-
A central platform (e.g., 5 x 5 cm).
-
Video recording system positioned above the maze.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the mouse on the central platform facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using the video system.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess locomotor activity).
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
An increase in these percentages is indicative of an anxiolytic effect.
Light/Dark Box Test for Mice
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of mice to brightly illuminated areas and their exploratory drive.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be significantly higher than in the dark compartment.
-
An automated activity monitoring system or a video camera.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the box for a 5-10 minute session.
-
Record the mouse's activity.
-
Clean the apparatus with 70% ethanol between trials.
-
Analyze the recordings for:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total locomotor activity.
-
Data Analysis:
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Optimizing LC-MS/MS for Etifoxine Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of Etifoxine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound or Metabolites | Improper Ionization Settings: this compound and its metabolites are basic compounds and ionize best in positive ion mode. | Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode. Optimize cone voltage and capillary voltage to maximize the precursor ion intensity. |
| Suboptimal Fragmentation: Incorrect collision energy will result in poor fragmentation and low product ion intensity. | Perform a product ion scan for this compound and its primary metabolite, diethylthis compound, to identify the most intense and stable product ions. Optimize the collision energy for each transition to achieve maximum signal. | |
| Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of the target analytes.[1] | - Improve Sample Preparation: Use a more rigorous extraction method like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[2] - Optimize Chromatography: Adjust the gradient to better separate the analytes from the matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d5 can effectively compensate for matrix effects. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analytes. | For basic compounds like this compound, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shapes. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Retention Time Shifts | Inconsistent Mobile Phase Composition: Variations in the mobile phase preparation can lead to shifts in retention time. | Prepare mobile phases fresh and consistently. Ensure proper mixing of the mobile phase components. |
| Column Equilibration: Insufficient column equilibration between injections can cause retention time drift. | Ensure the column is adequately equilibrated to the initial mobile phase conditions before each injection. | |
| Fluctuations in Column Temperature: Changes in the column oven temperature will affect retention times. | Use a stable column oven and ensure it is set to the desired temperature. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background noise. | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated LC System or Mass Spectrometer: Carryover from previous injections or contamination of the ion source can increase background noise. | - Flush the LC system thoroughly. - Clean the ion source of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be looking for?
A1: The primary and pharmacologically active metabolite of this compound is diethylthis compound.[3][4][5] this compound is rapidly metabolized in the liver, and while other metabolites may exist, diethylthis compound is the most significant for pharmacokinetic studies due to its activity and longer half-life of approximately 20 hours, compared to this compound's 6-hour half-life.
Q2: What are the recommended MRM transitions for this compound and its main metabolite?
A2: The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions for this compound and a proposed transition for its active metabolite, diethylthis compound, for use in a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 301.1 | 272.1 | 20-30 | ESI+ |
| Diethylthis compound | 329.2 | 300.2 | 20-30 | ESI+ |
| This compound-d5 (IS) | 306.1 | 277.1 | 20-30 | ESI+ |
Note: Collision energies should be optimized for your specific instrument.
Q3: What is a suitable internal standard for the analysis of this compound and its metabolites?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing. This compound-d5 is an ideal internal standard for this purpose.
Q4: What sample preparation method is recommended for plasma samples?
A4: For plasma samples, either protein precipitation (PPT) or solid-phase extraction (SPE) can be used.
-
Protein Precipitation: This is a simpler and faster method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample and can reduce matrix effects, leading to better sensitivity. A mixed-mode or polymeric reversed-phase SPE cartridge can be effective for extracting this compound and its metabolites.
Q5: How can I avoid carryover between samples?
A5: Carryover can be a significant issue in sensitive LC-MS/MS assays. To minimize it:
-
Optimize the wash solvent: Use a strong organic solvent, such as acetonitrile or methanol, in your autosampler wash solution. Adding a small amount of acid or base to the wash solvent can also help.
-
Increase the wash volume and number of washes: Ensure the injection needle and port are thoroughly flushed between injections.
-
Inject a blank sample: After a high-concentration sample, inject a blank solvent to check for carryover.
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d5 at 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Etifoxine in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preclinical studies involving Etifoxine. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound possesses a dual mechanism of action. It directly modulates GABAA receptors at a site distinct from benzodiazepines, primarily acting on the β2 and β3 subunits.[1][2][3] Additionally, it binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids, such as allopregnanolone.[1][2] These neurosteroids are potent positive allosteric modulators of GABAA receptors, thus indirectly enhancing GABAergic neurotransmission.
Q2: What are the known therapeutic effects of this compound observed in preclinical models?
A2: Preclinical studies have demonstrated this compound's efficacy as an anxiolytic, neuroprotective, anti-inflammatory, and anticonvulsant agent. It has shown promise in models of anxiety, peripheral nerve injury, neuropathic pain, and neurodegenerative diseases.
Q3: What are the common side effects of this compound observed in preclinical and clinical settings?
A3: In preclinical models, sedation can be observed at higher doses. Clinical studies have reported side effects such as slight drowsiness, headache, and skin eruptions. In rare instances, more severe reactions like severe skin toxicity and acute liver injury have been documented.
Q4: How does the efficacy of this compound compare to benzodiazepines in preclinical models?
A4: this compound has been shown to have comparable anxiolytic effects to benzodiazepines like lorazepam and alprazolam in some preclinical and clinical studies. However, a key advantage of this compound is its reduced side-effect profile, with less sedation, amnesia, and potential for dependence compared to benzodiazepines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Variability in Anxiolytic Effects in Behavioral Assays (e.g., Elevated Plus Maze, Light-Dark Box)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | This compound's effects can be dose-dependent. A dose-response study is crucial to identify the optimal therapeutic window for your specific animal model and behavioral paradigm. Doses that are too low may not elicit an anxiolytic effect, while doses that are too high may cause sedation, confounding the results. |
| Strain-Specific Differences | Different rodent strains can exhibit varying baseline levels of anxiety and respond differently to pharmacological agents. For instance, BALB/cByJ mice, which have a higher expression of the GABAA receptor β2 subunit, have shown a more pronounced anxiolytic response to this compound compared to C57BL/6J mice. Ensure the chosen strain is appropriate for your research question and consider potential genetic differences. |
| Acclimatization and Handling Stress | Insufficient acclimatization of animals to the testing environment and excessive or inconsistent handling can increase baseline stress levels, potentially masking the anxiolytic effects of this compound. A consistent and gentle handling protocol is recommended. |
| Timing of Drug Administration | The pharmacokinetic profile of this compound should be considered when determining the timing of administration relative to behavioral testing. Peak plasma concentrations are typically reached within 2-3 hours after oral administration. |
| Environmental Factors | Factors such as lighting, noise, and time of day can influence anxiety-like behavior in rodents. Standardize these conditions across all experimental groups to minimize variability. |
Issue 2: Unexpected Sedative Effects
| Potential Cause | Troubleshooting Steps |
| High Dose | Sedation is a known side effect of this compound at higher doses. If sedation is observed, reduce the dose and re-evaluate the anxiolytic response. |
| Route of Administration | The route of administration can influence the rate of absorption and peak plasma concentration. Intraperitoneal (IP) injections may lead to more rapid and pronounced effects compared to oral gavage. Consider the most appropriate route for your experimental design. |
| Interaction with Other Compounds | If this compound is co-administered with other CNS depressants, synergistic sedative effects may occur. Review your experimental protocol for any potential drug interactions. |
Issue 3: Lack of Neuroprotective Effects in a Disease Model
| Potential Cause | Troubleshooting Steps |
| Timing and Duration of Treatment | The therapeutic window for neuroprotection may be narrow. The timing of this compound administration relative to the induction of injury or disease onset is critical. A chronic dosing regimen may be necessary to observe significant neuroprotective effects. |
| Dose Selection | The optimal dose for neuroprotection may differ from the anxiolytic dose. Conduct a dose-response study to determine the most effective concentration for your specific neuroprotection assay. |
| Severity of the Insult | The neuroprotective effects of this compound may be more pronounced in models of mild to moderate injury. If the initial insult is too severe, the therapeutic effect of the drug may be overwhelmed. |
| Outcome Measures | Ensure that the chosen outcome measures (e.g., histological analysis, behavioral tests) are sensitive enough to detect the potential neuroprotective effects of this compound. |
Issue 4: Drug Formulation and Administration Issues
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | This compound hydrochloride is soluble in water, but the free base may have lower solubility. Ensure the correct form of the drug is used and that the vehicle is appropriate for the chosen route of administration. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose may be suitable. For IP injections, sterile saline is typically used. |
| Incorrect Administration Technique | Improper administration, such as incorrect placement of an IP injection, can lead to variability in drug absorption and potential harm to the animal. Ensure that all personnel are properly trained in the chosen administration technique. |
| Vehicle Effects | The vehicle used to dissolve or suspend this compound can have its own behavioral or physiological effects. Always include a vehicle-treated control group in your experimental design. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Other Anxiolytics in Clinical Trials
| Drug | Dosage | Primary Outcome Measure | Key Findings | Reference |
| This compound | 150 mg/day | Hamilton Anxiety Rating Scale (HAM-A) | Superior to buspirone; comparable to lorazepam and phenazepam. | |
| Lorazepam | 2 mg/day | Hamilton Anxiety Rating Scale (HAM-A) | Comparable anxiolytic efficacy to this compound. | |
| Alprazolam | 1.5 mg/day | Hamilton Anxiety Rating Scale (HAM-A) | Non-inferiority of this compound not demonstrated, but this compound showed less rebound anxiety. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the weight of the animal. A common dose for anxiolytic effects is 50 mg/kg.
-
Dissolve the this compound hydrochloride in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Restraint:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head.
-
-
Injection Site Identification:
-
Position the rat so that its abdomen is facing upwards.
-
Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects of this compound in Mice
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound solution and vehicle control
-
Stopwatch
Procedure:
-
Acclimatization:
-
Bring the mice to the testing room at least 30 minutes before the start of the experiment to allow them to acclimate to the environment.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., IP injection) at the appropriate time before testing (e.g., 30 minutes for IP).
-
-
Testing:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Start the video recording and stopwatch simultaneously.
-
Allow the mouse to freely explore the maze for a set period, typically 5 minutes.
-
The experimenter should leave the room during the test to avoid influencing the mouse's behavior.
-
-
Data Analysis:
-
Using the video tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.
-
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Workflow for Elevated Plus Maze experiment.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Etifoxine vs. Benzodiazepines: A Comparative Analysis of Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the molecular mechanisms of action of etifoxine and traditional benzodiazepines. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Overview of Mechanisms of Action
This compound and benzodiazepines both exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding sites and downstream signaling pathways differ significantly.
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor by binding to the interface between the α and γ subunits[1]. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and enhanced neuronal inhibition[2].
This compound , a non-benzodiazepine anxiolytic, possesses a dual mechanism of action. It directly modulates the GABA-A receptor by binding to a site distinct from the benzodiazepine binding site, primarily involving the β subunits[3][4]. Additionally, this compound interacts with the 18kDa translocator protein (TSPO) on the outer mitochondrial membrane, stimulating the synthesis of neurosteroids[5]. These neurosteroids then act as potent positive allosteric modulators of the GABA-A receptor.
Quantitative Comparison of Receptor Interactions
The following tables summarize the available quantitative data on the binding affinities and functional modulation of GABA-A receptors by this compound and various benzodiazepines. It is important to note that direct comparison of binding affinities (Ki values) for this compound at specific GABA-A receptor subtypes is limited in the current literature. The available data for this compound primarily consists of IC50 values for its interaction with the chloride channel pore blocker [35S]TBPS and the TSPO ligand [3H]PK11195.
| Drug | GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Diazepam | α1β3γ2 | 64 ± 2 | |
| α2β3γ2 | 61 ± 10 | ||
| α3β3γ2 | 102 ± 7 | ||
| α5β3γ2 | 31 ± 5 | ||
| Clonazepam | α1β3γ2 | - | |
| α2β3γ2 | - | ||
| α3β3γ2 | - | ||
| α5β3γ2 | - | ||
| Alprazolam | α1β3γ2 | - | |
| α2β3γ2 | - | ||
| α3β3γ2 | - | ||
| α5β3γ2 | - | ||
| Lorazepam | - | - |
Note: Ki values for Clonazepam and Alprazolam at specific subtypes were not consistently available in the reviewed literature in a comparable format.
| Drug | Target | IC50 | Reference |
| This compound | [35S]TBPS Binding (Chloride Channel) | 6.7 ± 0.8 µM | |
| [3H]PK11195 Binding (TSPO) | 27.3 ± 1.0 µM |
Signaling Pathways and Molecular Interactions
The distinct binding sites of this compound and benzodiazepines on the GABA-A receptor lead to different downstream signaling consequences.
Benzodiazepine Signaling Pathway
Benzodiazepines bind to the α/γ subunit interface of the GABA-A receptor, enhancing the effect of GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.
This compound's Dual Signaling Pathway
This compound has a more complex, dual mechanism of action. It directly modulates the GABA-A receptor at the β subunit and indirectly enhances GABAergic transmission by stimulating neurosteroid synthesis via TSPO.
Experimental Protocols
Radioligand Binding Assay (Benzodiazepines)
This protocol outlines a general method for determining the binding affinity of benzodiazepines to GABA-A receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing specific GABA-A receptor subtypes in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam), and a range of concentrations of the unlabeled test benzodiazepine. Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test benzodiazepine concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of GABA-evoked currents and their modulation by this compound or benzodiazepines.
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Use cultured neurons or cell lines (e.g., HEK293 cells) transiently or stably expressing the desired GABA-A receptor subunit combination.
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use a micromanipulator to position a glass micropipette filled with an internal solution onto a single cell.
-
Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal between the pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Drug Application: Use a rapid solution exchange system to apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20). After establishing a stable baseline, co-apply GABA with the test compound (this compound or a benzodiazepine) at various concentrations.
-
Data Acquisition and Analysis: Record the transmembrane currents using an amplifier and digitizer. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage potentiation of the GABA response.
Neurosteroid Synthesis Assay (this compound)
This protocol outlines a method to quantify the effect of this compound on neurosteroid synthesis.
Experimental Steps:
-
Tissue Preparation: Use brain tissue explants (e.g., from the hippocampus or cortex) or cultured glial cells.
-
Incubation: Incubate the tissue or cells with a radiolabeled precursor for neurosteroid synthesis (e.g., [3H]pregnenolone) in the presence and absence of this compound for a defined period.
-
Steroid Extraction: Terminate the incubation and extract the steroids from the medium and cells using an organic solvent (e.g., ethyl acetate).
-
Chromatography: Separate the different neurosteroids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled neurosteroids (e.g., allopregnanolone) produced using a phosphorimager or by liquid scintillation counting of the collected fractions.
-
Data Analysis: Compare the amount of neurosteroid produced in the this compound-treated samples to the control samples to determine the fold-increase in synthesis.
Comparative Side Effect Profile
Clinical studies have consistently shown differences in the side effect profiles of this compound and benzodiazepines.
| Adverse Effect | This compound | Benzodiazepines (Lorazepam, Alprazolam, Clonazepam) | References |
| Sedation/Somnolence | Less frequent and less severe | More frequent and pronounced | |
| Cognitive Impairment | Minimal to no effect on psychomotor performance and memory | Significant impairment of vigilance, psychomotor performance, and memory | |
| Dependence and Withdrawal | Low potential for dependence; less rebound anxiety upon cessation | High potential for dependence; significant rebound anxiety and withdrawal symptoms | |
| Treatment-Related Adverse Events | Fewer overall adverse events reported | More frequent adverse events, particularly CNS-related |
Conclusion
This compound and benzodiazepines represent two distinct classes of anxiolytic agents that both target the GABA-A receptor. Benzodiazepines enhance GABAergic neurotransmission by increasing the frequency of chloride channel opening through their interaction with the α/γ subunit interface. In contrast, this compound exhibits a dual mechanism of action: a direct, benzodiazepine-independent modulation of the GABA-A receptor via the β subunit, and an indirect potentiation of GABAergic signaling through the stimulation of neurosteroid synthesis.
The available experimental data suggests that this compound's unique mechanism of action may contribute to its favorable side effect profile, with a lower incidence of sedation, cognitive impairment, and dependence compared to benzodiazepines. This comparative analysis provides a foundation for further research into the development of novel anxiolytics with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clonazepam - Wikipedia [en.wikipedia.org]
- 3. Involvement of the GABAA receptor α subunit in the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etifoxine and Pregabalin for Neuropathic Pain
An Objective Analysis for Researchers and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] While various pharmacological agents are utilized for its management, a direct comparison of their performance is crucial for advancing clinical practice and drug development. This guide provides a head-to-head comparison of two such agents: Etifoxine and Pregabalin, focusing on their mechanisms of action, efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: Divergent Pathways to Analgesia
This compound and Pregabalin alleviate neuropathic pain through distinct molecular mechanisms.
This compound exerts a dual action on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[2][3]
-
Direct GABA-A Receptor Modulation: this compound directly binds to a site on the β2 and β3 subunits of the GABA-A receptor, distinct from the benzodiazepine binding site, potentiating the receptor's function.[2][4]
-
Indirect Modulation via Neurosteroid Synthesis: this compound also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. This indirect mechanism contributes to its analgesic and anxiolytic effects. Preclinical studies suggest that the analgesic effects of this compound in neuropathic pain models are mediated by these 3α-reduced neurosteroids.
Pregabalin , a structural analogue of GABA, does not directly act on GABA receptors. Its primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). By dampening excessive neuronal excitability, Pregabalin alleviates neuropathic pain symptoms like allodynia and hyperalgesia. Some evidence also suggests that at higher doses, pregabalin might increase GABA content in neuronal tissues.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Signaling Pathway of Pregabalin
Caption: Mechanism of Pregabalin action.
Efficacy in Neuropathic Pain: A Review of Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and Pregabalin for neuropathic pain are currently lacking. Therefore, this comparison is based on individual studies for each compound.
This compound:
The evidence for this compound's efficacy in neuropathic pain is primarily derived from preclinical studies. In animal models of neuropathic pain, such as those induced by chemotherapy (vincristine) or nerve constriction, this compound has been shown to suppress pain symptoms. These effects are attributed to the stimulation of neurosteroid synthesis. For instance, in a rat model of chronic sciatic nerve constriction, this compound was found to suppress neuropathic pain symptoms, an effect mediated by 3α,5α-reduced neurosteroids. Another study in a mouse model of diabetic neuropathy demonstrated that this compound durably reduces mechanical hyperalgesia.
Pregabalin:
Pregabalin is a well-established first-line treatment for various neuropathic pain conditions, with extensive clinical data supporting its efficacy. Multiple randomized controlled trials have demonstrated its effectiveness in reducing pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury.
| Pregabalin Efficacy Data in Neuropathic Pain | |
| Condition | Key Findings |
| Diabetic Peripheral Neuropathy | A 6-week study showed 600 mg/day of pregabalin significantly decreased the mean pain score and increased the proportion of patients with ≥50% pain reduction (39% vs. 15% for placebo). |
| Postherpetic Neuralgia | Multiple studies have shown significant reductions in pain scores compared to placebo. |
| Fibromyalgia | In an 8-week trial, pregabalin at 300 and 450 mg/day significantly reduced the average pain severity, with 29% of patients achieving ≥50% improvement in pain compared to 13% in the placebo group. |
| Overall Neuropathic Pain | A meta-analysis of 28 trials found that patients taking pregabalin reported significant reductions in pain on a numerical rating scale compared to placebo. |
It is important to note that a meta-epidemiological study has suggested a decrease in the reported treatment effect of pregabalin in neuropathic pain trials over time.
Safety and Tolerability Profile
This compound:
This compound is generally considered to have a favorable side effect profile compared to benzodiazepines, with less sedation, cognitive impairment, and a lower risk of dependence and withdrawal symptoms. Common side effects are typically mild and may include drowsiness at the beginning of treatment. However, rare but serious adverse events have been reported, including severe skin reactions and liver toxicity. Therefore, it is contraindicated in patients with a history of severe skin reactions or severe liver problems related to previous this compound treatment.
Pregabalin:
The use of Pregabalin is associated with a number of adverse events, which can sometimes lead to discontinuation of the drug.
| Common Adverse Events Associated with Pregabalin |
| Dizziness |
| Somnolence (drowsiness) |
| Peripheral edema |
| Weight gain |
| Dry mouth |
| Visual disturbances |
| Ataxia (impaired coordination) |
| Vertigo |
| Euphoria |
A meta-analysis revealed that pregabalin significantly increases the risk of these adverse events compared to placebo.
Experimental Protocols
Preclinical Model of Neuropathic Pain (Sciatic Nerve Crush in Rats) for this compound Evaluation:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed for a defined period using forceps. A sham surgery is performed on a control group.
-
Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered intraperitoneally, typically starting on the day of surgery and continuing for a specified duration.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the hind paw. The latency to paw withdrawal is recorded.
-
-
Outcome Measures: Comparison of paw withdrawal thresholds and latencies between the this compound-treated group, the vehicle-treated group, and the sham-operated group over time.
Workflow for a Randomized Controlled Trial of Pregabalin in Diabetic Peripheral Neuropathy:
References
- 1. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications - Progress in Neurotherapeutics and Neuropsychopharmacology [cambridge.org]
- 2. dovepress.com [dovepress.com]
- 3. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Etifoxine's Neuroprotective Potential in Stroke: A Comparative Analysis
For researchers and drug development professionals, the quest for effective neuroprotective agents in the context of stroke remains a critical area of investigation. Etifoxine, a non-benzodiazepine anxiolytic, has garnered attention for its potential neuroprotective properties, primarily mediated through its interaction with the 18 kDa translocator protein (TSPO). This guide provides a comparative overview of this compound's neuroprotective effects in preclinical stroke models, juxtaposed with other neuroprotective agents, and is supported by experimental data and detailed protocols.
Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke
The following table summarizes the neuroprotective effects of this compound compared to other agents in rodent models of ischemic stroke. It is important to note that the data presented is a composite from various studies and may not represent head-to-head comparisons within a single study. The primary endpoints evaluated are the reduction in infarct volume and the improvement in neurological deficit scores, which are key indicators of neuroprotection in preclinical stroke research.
| Neuroprotective Agent | Stroke Model | Dosage Regimen | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Key Mechanistic Insights |
| This compound | MCAO (Mouse) | 50 mg/kg, i.p. | Approx. 40-50% | Significant improvement in mNSS | TSPO agonist, anti-inflammatory, neurosteroidogenesis |
| Edaravone | MCAO (Rodent) | 3 mg/kg, i.v. | Approx. 25.5% (meta-analysis)[1] | Significant functional improvement (meta-analysis)[1] | Free radical scavenger, antioxidant |
| Citicoline | MCAO (Rodent) | 500 mg/kg, i.p. | Approx. 27.8% (meta-analysis)[2] | Improved neurological outcomes (meta-analysis)[2] | Membrane stabilizer, promotes neurotransmitter synthesis |
| Cerebrolysin | MCAO (Rat) | 2.5-5 ml/kg, i.v. | Significant reduction | Improved neurological function | Neurotrophic factor-like activity |
MCAO: Middle Cerebral Artery Occlusion; mNSS: modified Neurological Severity Score; i.p.: intraperitoneal; i.v.: intravenous.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male C57BL/6 mice (20-25g) are anesthetized with isoflurane (1.5-2% in a mixture of 70% N2O and 30% O2). Body temperature is maintained at 37.0 ± 0.5°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed. A 6-0 nylon monofilament suture with its tip rounded by heating is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes, after which the suture is withdrawn to allow for reperfusion.
-
Confirmation of Ischemia: Cerebral blood flow is monitored using a laser Doppler flowmeter to confirm successful occlusion (a drop of >80% from baseline) and reperfusion.
Intracerebral Hemorrhage (ICH) Model in Mice
The collagenase-induced ICH model is utilized to mimic hemorrhagic stroke.
-
Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A small burr hole is drilled in the skull over the target area (e.g., striatum). A Hamilton syringe is used to slowly inject bacterial collagenase type VII (e.g., 0.075 U in 0.5 µL of saline) into the brain parenchyma. This enzyme digests the basal lamina of blood vessels, leading to hemorrhage.
-
Post-operative Care: The burr hole is sealed with bone wax, and the incision is sutured. Animals are provided with appropriate post-operative care, including analgesia and hydration.
Neurological Deficit Scoring
The modified Neurological Severity Score (mNSS) is a composite score used to assess motor, sensory, reflex, and balance deficits. The scoring is typically performed at various time points post-stroke (e.g., 24, 48, and 72 hours). The score ranges from 0 (no deficit) to 18 (maximal deficit).
Infarct Volume Measurement
-
Tissue Preparation: At the end of the experiment, animals are euthanized, and their brains are rapidly removed and sectioned coronally (e.g., 2 mm thick slices).
-
TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
Quantification: The stained slices are imaged, and the infarct area in each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.
Administration of this compound
In preclinical studies, this compound is typically dissolved in a vehicle (e.g., saline with a small percentage of Tween 80) and administered via intraperitoneal (i.p.) injection. A common dosage regimen is 50 mg/kg, administered shortly after the induction of stroke.
Conclusion
The available preclinical data suggests that this compound holds promise as a neuroprotective agent in the context of stroke. Its multifaceted mechanism of action, targeting inflammation and neurosteroidogenesis through TSPO activation, presents a compelling rationale for its further investigation. However, to robustly validate its therapeutic potential, more direct, head-to-head comparative studies with other established and emerging neuroprotective agents are warranted. Such studies, employing standardized stroke models and comprehensive endpoint analyses as outlined in this guide, will be crucial in determining the clinical translatability of this compound for the treatment of stroke.
References
- 1. Microcirculatory Changes in Experimental Models of Stroke and CNS-Injury Induced Immunodepression [mdpi.com]
- 2. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etifoxine and Finasteride on Neurosteroidogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Etifoxine and Finasteride on neurosteroidogenesis, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and impacts of these two compounds on the synthesis of neuroactive steroids.
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that modulate brain function. Their synthesis, known as neurosteroidogenesis, is a critical process for neuronal health and is implicated in various neurological and psychiatric conditions. This compound, an anxiolytic agent, and Finasteride, a 5α-reductase inhibitor, are two drugs that significantly, yet divergently, influence this pathway. This compound is known to enhance neurosteroid production, while Finasteride inhibits the synthesis of a key class of neurosteroids. This guide offers a detailed comparative analysis of their effects.
Mechanisms of Action
This compound and Finasteride impact neurosteroidogenesis through fundamentally different mechanisms.
This compound primarily acts as a promoter of neurosteroid synthesis. Its primary mechanism involves the activation of the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] This protein is a key regulator of the rate-limiting step in steroidogenesis, which is the transport of cholesterol into the mitochondria.[3] By activating TSPO, this compound enhances the production of pregnenolone, the precursor to all other neurosteroids.[2][4] Some evidence also suggests that this compound may directly stimulate steroidogenic enzymes through a receptor-independent mechanism.
Finasteride , on the other hand, is an inhibitor of neurosteroid synthesis. It specifically targets the enzyme 5α-reductase, which is responsible for the conversion of progesterone to dihydroprogesterone and testosterone to dihydrotestosterone (DHT). Dihydroprogesterone is a precursor to the potent neurosteroid allopregnanolone. By inhibiting 5α-reductase, Finasteride effectively blocks the production of allopregnanolone and other 5α-reduced neurosteroids.
Quantitative Effects on Neurosteroid Levels
The following tables summarize the quantitative effects of this compound and Finasteride on key neurosteroid levels as reported in various experimental studies. It is important to note that the data are derived from different studies with varying experimental models, dosages, and analytical methods, which should be considered when making direct comparisons.
Table 1: Quantitative Effects of this compound on Neurosteroid Levels
| Neurosteroid | Experimental Model | Dose | Change in Concentration | Reference |
| Pregnenolone | Rat (Sham-operated) | 50 mg/kg (i.p.) | Increased in plasma and brain | |
| Progesterone | Rat (Sham-operated) | 50 mg/kg (i.p.) | Increased in plasma and brain | |
| 5α-Dihydroprogesterone | Rat (Sham-operated) | 50 mg/kg (i.p.) | Increased in brain | |
| Allopregnanolone | Rat (Sham-operated) | 50 mg/kg (i.p.) | Increased in plasma and brain | |
| Pregnenolone Synthesis | Frog Hypothalamic Homogenates | 10⁻⁶ M | ~3-4 times higher than in explants |
Table 2: Quantitative Effects of Finasteride on Neurosteroid Levels
| Neurosteroid | Experimental Model | Dose | Change in Concentration | Reference |
| Allopregnanolone | Rat (Immobilization stress) | 10 mg/kg | Almost complete depletion in the brain | |
| 5α-reduced metabolites (e.g., allopregnanolone) | Human (Benign Prostatic Hyperplasia) | 5 mg/day (4 months) | Significant decrease | |
| 5β-reduced metabolites | Human (Benign Prostatic Hyperplasia) | 5 mg/day (4 months) | Increase in most metabolites | |
| Dihydrotestosterone (DHT) | Human | 5 mg/day | Serum levels reduced by ~70% |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the experimental protocols from key studies cited in this guide.
This compound Studies
-
Animal Model: Male Wistar rats or frog (Rana ridibunda) hypothalamus explants and homogenates.
-
Drug Administration: this compound administered intraperitoneally (i.p.) at a dose of 50 mg/kg in rats. For in vitro studies, frog hypothalamic explants or homogenates were incubated with graded concentrations of this compound (e.g., 10⁻⁶ M).
-
Sample Collection: Blood plasma and brain tissue were collected from rats. Hypothalamic explants and homogenates were processed after incubation.
-
Neurosteroid Analysis: Neurosteroid levels were quantified using radioimmunoassay (RIA) after extraction and celite column chromatography in the rat study. In the frog study, biosynthesis was measured by incubating tissues with a radiolabeled precursor ([³H]pregnenolone) followed by separation and quantification of the resulting radioactive steroids using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a flow scintillation detector.
Finasteride Studies
-
Animal/Human Model: Male Wistar rats or men with benign prostatic hyperplasia.
-
Drug Administration: Finasteride administered to rats at varying doses (e.g., 10 mg/kg) to assess dose-dependency. In the human study, patients received a daily oral dose of 5 mg for 4 months.
-
Sample Collection: Brain tissue was collected from rats. Blood samples were collected from human participants.
-
Neurosteroid Analysis: Brain neurosteroid levels in rats were quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). In the human study, a broad spectrum of steroid hormones was determined from serum.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways, a comparative experimental workflow, and the logical relationship of the analysis.
References
- 1. The Non-Benzodiazepine Anxiolytic Drug this compound Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic analysis of basic and clinical studies of this compound | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. Studies on Neurosteroids XXV. Influence of a 5α-Reductase Inhibitor, Finasteride, on Rat Brain Neurosteroid Levels and Metabolism [jstage.jst.go.jp]
A Comparative Guide to the Anxiolytic Effects of Etifoxine Across Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anxiolytic effects of Etifoxine, a non-benzodiazepine anxiolytic, by examining its performance in various preclinical behavioral paradigms and clinical trials. It offers a direct comparison with other anxiolytic agents, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a benzoxazine derivative with a unique dual mechanism of action that distinguishes it from traditional anxiolytics like benzodiazepines.[1][2] It demonstrates efficacy in treating anxiety, particularly adjustment disorders with anxiety, while presenting a favorable side-effect profile, including a lower potential for sedation, amnesia, and dependence.[3]
Mechanism of Action
This compound's anxiolytic properties stem from two synergistic actions on the GABAergic system, the primary inhibitory neurotransmitter system in the brain:[4]
-
Direct Allosteric Modulation of GABA-A Receptors : this compound binds directly to a site on the β2 and β3 subunits of the GABA-A receptor, distinct from the benzodiazepine binding site.[4] This binding potentiates the receptor's response to GABA, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and reduced excitability.
-
Indirect Modulation via Neurosteroid Synthesis : this compound also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane. This action stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. These neurosteroids then enhance GABAergic inhibition, contributing to the overall anxiolytic effect.
References
Etifoxine's Therapeutic Potential: A Comparative Analysis in the Context of TSPO Function
Unraveling the Dual-Action Mechanism of Etifoxine
This compound is an anxiolytic and neuroprotective agent with a unique dual mechanism of action. It functions as a positive allosteric modulator of GABA-A receptors, directly enhancing GABAergic neurotransmission.[1] Concurrently, it acts as a ligand for the 18 kDa translocator protein (TSPO), a mitochondrial outer membrane protein implicated in neurosteroid synthesis.[2][3][4] This interaction is thought to promote the production of neurosteroids like allopregnanolone, which are themselves potent positive allosteric modulators of GABA-A receptors, thus indirectly augmenting inhibitory neurotransmission.[2]
However, the precise contribution of the TSPO-mediated pathway to this compound's therapeutic effects is a subject of ongoing investigation. Studies utilizing TSPO knockout mice have challenged the universal role of TSPO in steroidogenesis, indicating that its function may be tissue-specific. Furthermore, some research suggests that this compound's neurosteroidogenic effects might, under certain conditions, be independent of TSPO. This guide provides a comparative analysis of this compound's therapeutic potential, with a focus on validating its effects in the context of TSPO function by examining available data, including comparisons with other TSPO ligands and findings from TSPO knockout/knockdown models.
Comparative Efficacy of this compound and Other TSPO Ligands
The therapeutic landscape of TSPO ligands is diverse, with various compounds exhibiting different pharmacological profiles. Comparing this compound to other TSPO ligands, such as XBD-173 and Ro5-4864, provides valuable insights into its unique properties.
| Compound | Disease Model | Animal Model | Dosage | Key Findings | Reference |
| This compound | Multiple Sclerosis (EAE) | Rodent | Not specified | Ameliorated clinical signs of EAE. | |
| XBD-173 | Multiple Sclerosis (EAE) | Rodent | Not specified | Did not ameliorate clinical signs of EAE, despite elevating brain neurosteroid levels. | |
| This compound | Traumatic Brain Injury | Rat | 25 and 50 mg/kg | Significantly reduced lesion volume and improved neurological outcome. | |
| Ro5-4864 | Traumatic Brain Injury | Animal | Not specified | Enhanced neuronal survival, reduced tissue loss, and improved neurological outcome. | |
| This compound | Parkinson's Disease (MPTP-induced) | Mouse | 50 mg/kg | Reduced motor function deficits and loss of tyrosine hydroxylase-positive neurons. | |
| This compound | Alzheimer's Disease (Aβ-induced toxicity) | Mouse | 12.5-50 mg/kg | Alleviated memory impairments and decreased markers of oxidative stress and apoptosis. | |
| This compound | Diabetic Neuropathy | Mouse | Not specified | Significantly reduced mechanical allodynia and anxiety-like behavior. | |
| This compound | LPS-induced Cognitive Dysfunction | Mouse | 50 mg/kg | Alleviated hippocampal inflammation and cognitive dysfunction. |
Experimental Protocols
Assessment of Neuroprotective Effects in a Traumatic Brain Injury (TBI) Model
Objective: To evaluate the dose-dependent neuroprotective effects of this compound following controlled cortical impact injury in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
TBI Induction: Animals are anesthetized, and a craniotomy is performed. A controlled cortical impact device is used to induce a standardized brain injury.
-
Drug Administration: this compound (12.5, 25, or 50 mg/kg) or vehicle is administered intraperitoneally at 1, 8, and 24 hours post-injury.
-
Behavioral Assessment: Neurological function is assessed using the modified Neurological Severity Score (mNSS) at various time points post-injury (e.g., days 1, 4, 7, 14, 21, and 28).
-
Histological Analysis: At the end of the study period, animals are euthanized, and brain tissue is collected. Lesion volume is quantified using histological staining (e.g., cresyl violet). Immunohistochemistry is performed to assess neuronal survival (e.g., NeuN staining) and apoptosis (e.g., TUNEL staining) in the perilesional area.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the outcomes between the different treatment groups and the vehicle control group.
Evaluation of Anxiolytic Effects in a Diabetic Neuropathy Model
Objective: To determine the efficacy of this compound in mitigating anxiety-like behavior in a mouse model of streptozotocin-induced diabetic neuropathy.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic phenotype.
-
Drug Administration: this compound or vehicle is administered to both diabetic and non-diabetic control mice.
-
Behavioral Assessment: Anxiety-like behavior is assessed using the light/dark box test. The time spent in the light compartment and the number of transitions between the light and dark compartments are measured.
-
Data Analysis: A two-way ANOVA is used to analyze the effects of the disease condition (diabetic vs. non-diabetic) and the drug treatment (this compound vs. vehicle) on the behavioral parameters.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound
Caption: Proposed dual signaling pathways of this compound.
Hypothetical Experimental Workflow for Validation using TSPO Knockout Mice
Caption: Hypothetical workflow for validating this compound's TSPO-mediated effects.
Discussion on the Validation of TSPO-Mediated Effects
The definitive validation of this compound's therapeutic potential through its interaction with TSPO would ideally come from comparative studies in TSPO knockout and wild-type animals. However, a comprehensive body of literature detailing such direct comparisons for various therapeutic endpoints is currently lacking.
The available evidence presents a nuanced picture. The study comparing this compound and XBD-173 in a model of multiple sclerosis is particularly informative. This compound's efficacy in this model, contrasted with the failure of XBD-173 despite its ability to increase neurosteroid levels, strongly suggests that this compound's therapeutic benefits are not solely dependent on TSPO-mediated neurosteroidogenesis and may involve other mechanisms.
Furthermore, studies on TSPO knockout mice have indicated that TSPO may not be universally essential for steroid hormone biosynthesis, adding another layer of complexity to the role of TSPO in the effects of ligands like this compound. Conversely, research on specific cell types, such as retinal pigment epithelial cells, has shown that the therapeutic effect of this compound on cholesterol efflux is reversed in TSPO knockdown cells, supporting a TSPO-dependent mechanism in that context.
Conclusion
This compound's therapeutic potential is supported by a growing body of preclinical evidence across a range of neurological and psychiatric disorders. Its dual mechanism of action, targeting both GABA-A receptors directly and modulating neurosteroid synthesis via TSPO, makes it a compelling therapeutic candidate.
While the precise contribution of the TSPO-mediated pathway to its overall efficacy remains to be fully elucidated through direct comparative studies in TSPO knockout models, the existing data suggests a complex interplay of mechanisms. The comparative efficacy of this compound against other TSPO ligands indicates that its therapeutic profile is unique and likely extends beyond simple TSPO agonism and subsequent neurosteroid production.
Future research employing TSPO knockout models across various therapeutic areas will be crucial to definitively dissect the TSPO-dependent and -independent effects of this compound. Such studies will not only enhance our understanding of this drug but also provide valuable insights into the therapeutic potential of targeting TSPO in the central nervous system. For researchers and drug development professionals, this compound represents a fascinating case study in polypharmacology and highlights the importance of considering multiple mechanisms of action when evaluating novel therapeutics.
References
- 1. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Translocator Protein Ligand this compound Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 3. In Vitro and In Vivo Neuroprotective Effects of this compound in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-benzodiazepine anxiolytic this compound limits mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etifoxine and Allopregnanolone on GABAergic Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Etifoxine and the endogenous neurosteroid allopregnanolone on GABAergic currents. Both molecules are potent positive allosteric modulators of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Understanding their distinct mechanisms and quantitative effects is crucial for the development of novel therapeutics for anxiety, epilepsy, and other neurological disorders.
Mechanisms of Action: A Tale of Two Modulators
This compound and allopregnanolone, while both enhancing GABAergic inhibition, achieve this through distinct molecular interactions with the GABA-A receptor complex.
This compound exhibits a dual mechanism of action.[1] Firstly, it directly binds to a specific site on the GABA-A receptor, primarily involving the β2 and β3 subunits.[2][3] This interaction allosterically modulates the receptor, increasing its sensitivity to GABA. Secondly, this compound binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[4] This interaction stimulates the synthesis of endogenous neurosteroids, including allopregnanolone, which then also act on the GABA-A receptor, contributing to the overall enhancement of GABAergic transmission.[1]
Allopregnanolone , a metabolite of progesterone, is a potent endogenous neurosteroid. It directly modulates the GABA-A receptor by binding to specific sites, including a transmembrane site within the α subunit and a site at the interface between the α and β subunits. This binding potentiates the effect of GABA, and at higher concentrations, allopregnanolone can directly gate the GABA-A receptor channel in the absence of GABA.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound on GABAergic currents.
Signaling Pathway of Allopregnanolone's Action
Caption: Allopregnanolone's modulation of GABA-A receptors.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and allopregnanolone on GABA-A receptor function from various electrophysiological studies.
Table 1: Potentiation of GABA-Evoked Currents
| Compound | Receptor/Cell Type | GABA Concentration | Compound Concentration | Potentiation of Current Amplitude | Citation(s) |
| This compound | Spinal Neurons | EC50 (20 µM) | 60 µM | Shifts GABA EC50 to 7 µM | |
| Recombinant α1β2γ2 | EC20 | 2 µM | Maximal potentiation observed | ||
| Allopregnanolone | Dentate Gyrus Granule Cells (control) | 10 µM | 10 nM | 52.3 ± 6% increase | |
| Recombinant α1β2γ2L | EC20 (5 µM) | 1 µM | 300-400% increase | ||
| Hippocampal PV Interneurons | - | 100 nM | No change in sIPSC amplitude |
Table 2: Effects on GABAergic Current Kinetics
| Compound | Receptor/Cell Type | Effect on Rise Time | Effect on Decay Kinetics | Citation(s) |
| This compound | Hypothalamic & Spinal Cord Neurons | No change in mIPSC kinetics | No change in mIPSC kinetics; Increases current duration with non-saturating GABA | |
| Allopregnanolone | Magnocellular Neurons | Not specified | Increases slow decay time constant by 67.3 ± 14.8% (1 µM) | |
| Hippocampal PV Interneurons | Not specified | Prolongs sIPSC decay from 3.7 to 4.8 ms (100 nM) | ||
| Recombinant α1β2γ2L | Not specified | Enhances mean duration of the longest open time component |
Table 3: Effects on Spontaneous and Miniature Inhibitory Postsynaptic Currents (sIPSCs/mIPSCs)
| Compound | Receptor/Cell Type | Effect on Frequency | Effect on Amplitude | Citation(s) |
| This compound | Hypothalamic Neurons | Increases sIPSC and mIPSC frequency | No change | |
| Allopregnanolone | Magnocellular Neurons | No significant change in sIPSC frequency | No significant change in sIPSC amplitude | |
| Hippocampal PV Interneurons | No change in sIPSC frequency | No change in sIPSC amplitude |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. Below is a detailed methodology for a typical experiment.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
Caption: A typical workflow for whole-cell patch-clamp experiments.
Detailed Methodology: Whole-Cell Patch-Clamp Recording of GABAergic Currents
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression. These cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Primary Neurons: Alternatively, primary neuronal cultures (e.g., from rat hippocampus or hypothalamus) or acute brain slices can be used to study the effects on native receptors.
-
Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Internal (Pipette) Solution: A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH. For recording chloride currents, a high chloride internal solution may be used to increase the driving force.
3. Electrophysiological Recording:
-
Equipment: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and a perfusion system are required.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-ohm seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage-Clamp: The cell is voltage-clamped at a holding potential of -60 to -70 mV to record inward chloride currents.
4. Drug Application and Data Acquisition:
-
GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA (often the EC10-EC20 to allow for potentiation) via the perfusion system.
-
Modulator Application: this compound or allopregnanolone is then co-applied with GABA to observe its modulatory effects.
-
Data Recording: Currents are filtered, digitized, and recorded using appropriate software (e.g., pCLAMP).
5. Data Analysis:
-
Current Amplitude: The peak amplitude of the GABA-evoked current is measured before and after the application of the modulator.
-
Current Kinetics: The rise time (10-90%) and decay time constant (fitted with one or two exponentials) of the current are analyzed.
-
Spontaneous Events: The frequency, amplitude, and kinetics of sIPSCs or mIPSCs are analyzed using event detection software.
Summary and Conclusion
Both this compound and allopregnanolone are effective positive allosteric modulators of GABA-A receptors, but they achieve this through different mechanisms and with distinct quantitative effects.
-
Mechanism: this compound has a unique dual action, directly modulating the GABA-A receptor and indirectly by stimulating the synthesis of neurosteroids like allopregnanolone. Allopregnanolone acts directly as a potent modulator of the receptor.
-
Potency and Efficacy: Allopregnanolone demonstrates high potency, with effects observed in the nanomolar range, and can produce a several-fold potentiation of GABA-evoked currents. This compound acts in the micromolar range and also significantly enhances GABAergic currents, primarily by increasing the receptor's affinity for GABA.
-
Kinetics: A key difference lies in their effects on current kinetics. Allopregnanolone consistently prolongs the decay of inhibitory postsynaptic currents, thereby extending the duration of synaptic inhibition. In contrast, this compound primarily increases the frequency of spontaneous and miniature IPSCs without altering their kinetic properties.
These differences in their molecular mechanisms and electrophysiological profiles likely underlie their distinct pharmacological and clinical effects. Further research into the subunit-specific effects of these compounds will be critical for the development of more targeted and effective therapies for a range of neurological and psychiatric conditions.
References
- 1. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings of Etifoxine's role in peripheral nerve regeneration
Unlocking the Potential of a Repurposed Anxiolytic for Nerve Repair
Etifoxine, a non-benzodiazepine anxiolytic, has demonstrated significant promise in promoting peripheral nerve regeneration. This guide provides a comprehensive comparison of this compound's key findings with alternative therapeutic strategies, supported by experimental data. It is designed for researchers, scientists, and drug development professionals investigating novel avenues for nerve repair.
Comparative Efficacy in Peripheral Nerve Regeneration
The following tables summarize quantitative data from preclinical studies on this compound and its alternatives in rodent models of sciatic nerve injury. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as the specific injury model (crush vs. transection), dosage, and assessment time points may vary between studies.
| Treatment | Animal Model | Injury Model | Key Quantitative Findings | Citation |
| This compound | Rat | Sciatic Nerve Transection | - Doubled maximal axonal extension into a silicone guide tube at 7, 10, and 15 days post-injury.[1] - At 15 days, axonal extension was 10 ± 1.2 mm with this compound vs. 5.5 ± 0.9 mm with vehicle.[1] | [1] |
| This compound | Rat | Sciatic Nerve Cryolesion | - Accelerated regeneration and increased the number of myelinated axons at 7 and 15 days post-injury.[1] | [1] |
| This compound | Rat | Acellular Nerve Graft | - Increased neurofilament protein expression by ~20% compared to the untreated acellular nerve graft group. - Increased nerve conduction velocity and compound muscle action potential amplitude at 8 weeks. | |
| Nerve Growth Factor (NGF) | Rat | Sciatic Nerve Crush | - Significantly more regenerated myelinated fibers at 12 days post-injury. - Increased motor nerve conduction velocity at 28 and 56 days post-injury. | |
| Brain-Derived Neurotrophic Factor (BDNF) | Mouse | Sciatic Nerve Crush | - Promotes axonal regrowth and behavioral recovery. | |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Rat | Sciatic Nerve Transection | - GDNF gene therapy promotes long-term motoneuron survival and improves function. | |
| Schwann Cells (SCs) | Rat | Sciatic Nerve Transection (8mm gap) | - Autologous SCs in a permselective guidance channel supported extensive regeneration and myelination. |
Delving into the Mechanisms: this compound's Signaling Pathway
This compound's neuro-regenerative effects are primarily attributed to its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. This interaction is believed to stimulate the synthesis of neurosteroids, which in turn can modulate the expression of neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), creating a favorable environment for axonal growth and repair.
Caption: this compound's proposed mechanism of action in promoting peripheral nerve regeneration.
Experimental Protocols: A Guide to Replication
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited this compound studies.
Rat Sciatic Nerve Cryolesion Model
-
Animal Model: Adult male Wistar rats.
-
Surgical Procedure:
-
The left sciatic nerve is exposed under anesthesia.
-
A cryoprobe cooled in liquid nitrogen is applied to the nerve for a defined duration (e.g., 2 minutes) to induce a freeze injury, which causes axonal damage while preserving the connective tissue sheath.
-
-
Treatment:
-
This compound (e.g., 50 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting from the day of the surgery.
-
-
Outcome Measures:
-
Histology: At various time points (e.g., 7 and 15 days), sections of the sciatic nerve are stained (e.g., with toluidine blue) to assess the number and diameter of regenerated myelinated axons.
-
Immunohistochemistry: Staining for markers of axonal regeneration (e.g., neurofilament) and Schwann cells.
-
Functional Recovery: Assessed using methods like the sciatic functional index (SFI) calculated from walking track analysis.
-
Rat Sciatic Nerve Transection and Silicone Tube Entubulation Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
The left sciatic nerve is exposed and transected.
-
A silicone tube of a specific length and internal diameter is sutured to the proximal and distal nerve stumps, creating a gap for regeneration.
-
-
Treatment:
-
The silicone tube can be filled with a solution containing this compound or vehicle. Alternatively, systemic administration can be performed as in the cryolesion model.
-
-
Outcome Measures:
-
Axonal Growth Measurement: At different time points (e.g., 7, 10, and 15 days), the silicone tube is removed, and the length of axonal regeneration from the proximal stump into the tube is measured, often using immunohistochemistry for axonal markers.
-
Visualizing the Research: Experimental Workflow
The following diagram illustrates a typical workflow for investigating the efficacy of a therapeutic agent in a preclinical model of peripheral nerve injury.
Caption: A generalized workflow for preclinical studies on peripheral nerve regeneration.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound is a promising therapeutic agent for enhancing peripheral nerve regeneration. Its ability to be administered systemically and its established clinical safety profile as an anxiolytic make it an attractive candidate for repurposing. Future research should focus on direct, controlled comparisons with other promising therapies like neurotrophic factors and Schwann cell transplantation to better delineate its relative efficacy. Furthermore, elucidating the downstream targets of the this compound-TSPO-neurosteroid signaling pathway will be crucial for optimizing its therapeutic application and developing novel, more targeted interventions for peripheral nerve injuries.
References
Safety Operating Guide
Navigating the Safe Disposal of Etifoxine in a Laboratory Setting
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of etifoxine, a non-benzodiazepine anxiolytic, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear protective gloves.
-
Eye Protection : Use safety goggles with side-shields.
-
Skin and Body Protection : Wear impervious clothing to prevent skin contact.
-
Respiratory Protection : If dust or aerosols may be generated, use a suitable respirator.
-
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The primary recommended method is to engage a licensed hazardous waste disposal company.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams : Separate this compound waste into distinct categories:
-
Unused or expired pure this compound powder.
-
Contaminated materials (e.g., gloves, absorbent pads, empty containers).
-
Solutions containing this compound.
-
-
Use Appropriate Containers : Collect waste in clearly labeled, sealed containers that are compatible with the chemical. Avoid using containers that previously held incompatible materials such as strong acids, alkalis, or oxidizing agents.
-
Labeling : Label each waste container clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Harmful, Irritant).
Step 2: Managing Spills
In the event of a spill, take immediate action to contain and clean the area.
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the spill from spreading and keep it away from drains and water courses.
-
Absorption : For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection : Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination : Clean the spill area and any contaminated equipment by scrubbing with alcohol.
Step 3: Final Disposal Procedure
-
Contact EHS : Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional protocols and local regulations.
-
Licensed Disposal Vendor : Arrange for the collection of the hazardous waste by a licensed and certified hazardous material disposal company.
-
Incineration : The preferred method of destruction for this compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Documentation : Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company, as required by your institution and regulatory bodies.
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding the handling and disposal of this compound.
| Parameter | Specification | Citation(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal company. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Spill Cleanup Agent | Inert, liquid-binding material (e.g., diatomite, universal binders). | |
| Surface Decontamination | Scrubbing with alcohol. |
Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound. No specific experimental research was conducted to generate this guidance. The core methodology involves:
-
Hazard Identification : Reviewing GHS classification and precautionary statements from supplier SDS.
-
Exposure Control Review : Compiling recommended personal protective equipment and engineering controls.
-
Disposal Method Synthesis : Integrating disposal recommendations from multiple safety documents to form a conservative, safety-focused protocol.
Visualizing the this compound Disposal Workflow
To further clarify the decision-making process for this compound disposal, the following diagram illustrates the procedural flow from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
